Hexamethylolmelamine

Catalog No.
S569335
CAS No.
531-18-0
M.F
C9H18N6O6
M. Wt
306.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylolmelamine

CAS Number

531-18-0

Product Name

Hexamethylolmelamine

IUPAC Name

[[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol

Molecular Formula

C9H18N6O6

Molecular Weight

306.28 g/mol

InChI

InChI=1S/C9H18N6O6/c16-1-13(2-17)7-10-8(14(3-18)4-19)12-9(11-7)15(5-20)6-21/h16-21H,1-6H2

InChI Key

YGCOKJWKWLYHTG-UHFFFAOYSA-N

SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O

Synonyms

2,4,6-trimethanolmelamine, cealysin

Canonical SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O

The exact mass of the compound Hexamethylolmelamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexamethylolmelamine solubility and stability in water

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Information

The search results reveal a significant lack of specific data on Hexamethylolmelamine's physicochemical properties. The most relevant source, its Safety Data Sheet (SDS), explicitly lists key parameters as "no data available" [1]. An older study confirms that the chemical has known thermal stability issues but does not quantify its stability in water [2].

The table below summarizes the available information and critical data gaps:

Property Available Data Information Gap
Solubility in Water Not found No quantitative or qualitative data located.
Stability in Water Not found No data on hydrolysis or degradation in aqueous solutions.
Thermal Stability Known to be a concern; studied in 1973 [2]. Specific decomposition temperature and products not provided.
Other Physicochemical Properties (e.g., melting point, boiling point) [1] No data available. -
Toxicological Data (e.g., acute toxicity, mutagenicity) [1] No data available. -

Suggested Experimental Pathways for Investigation

Given the lack of existing data, determining the solubility and stability would require de novo experimental characterization. The following workflow outlines a potential approach, drawing on general analytical principles as specific protocols for this compound were not found in the search results.

Start Start: Characterize HMM Solubility Solubility Assessment Start->Solubility Stability Stability Assessment Start->Stability S1 Shake-Flask Method Solubility->S1 T1 Forced Degradation Studies (pH, Temperature, Oxidation) Stability->T1 Analysis Analytical Methods A1 HPLC for quantification and impurity profiling Analysis->A1 A2 MS (Mass Spectrometry) for degradant identification Analysis->A2 S2 HPLC-UV Analysis S1->S2 S2->Analysis T2 Monitor Degradation over Time T1->T2 T2->Analysis

Proposed experimental workflow for characterizing this compound (HMM) properties.

For the analytical methods in this workflow, High-Performance Liquid Chromatography (HPLC) would be the preferred technique. A relevant study comparing methods for analyzing another compound concluded that HPLC is more accurate than UV-Vis spectrophotometry, especially in complex mixtures, as UV-Vis can be influenced by impurities and degradation products [3].

Research Recommendations

To proceed with your investigation, I suggest the following actions:

  • Consult Specialized Databases: Search deeper in dedicated chemical and pharmaceutical databases such as SciFinder, Reaxys, or Thomson Reuters' Cortellis, which may contain proprietary or unpublished data.
  • Review Patents: Look for formulation patents related to this compound, as these often contain detailed stability and solubility studies required for regulatory approval.
  • Empirical Testing: Given the lack of published data, designing and conducting your own experimental studies, as outlined above, will likely be necessary.

References

thermal stability of Hexamethylolmelamine research

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Research Context of HMM

Hexamethylolmelamine (HMM) is a methylolmelamine with the molecular formula C₉H₁₈N₆O₆ and a molecular weight of 306.28 g/mol [1]. The scientific literature primarily focuses on its utility as a crucial precursor or cross-linker in synthesizing more complex and high-performance materials [2] [3] [4].

  • As a Chemical Intermediate: Recent research highlights the synthesis of a novel trifunctional melamine-phosphate acrylate oligomer (MPTO) from HMM. This oligomer is used to produce UV-cured polyurethane coatings with exceptional flame retardancy (UL-94 V-0 rating) and high char yield (18.4% at 800°C), indicating significant thermal stability [2].
  • As a Cross-Linking Agent: HMM is documented as a cross-linker in waterborne silicone-modified alkyd-based coatings, enhancing their mechanical and heat-resistance properties [3]. A Chinese patent also describes its derivative, hexamethoxymethyl melamine (HMMM) resin, as an excellent cross-linking agent for rubber vulcanization, improving adhesion and aging resistance [4].
  • Historical Research: Foundational research on the thermal stability of HMM itself was published in 1973 [5].

Documented Data on Thermal Performance

The following table consolidates quantitative data related to HMM's thermal performance in research studies:

Application Context Key Thermal Findings Reference
Flame-Retardant Coating (MPTO) High char yield of 18.4% at 800°C as measured by TGA [2].
Flame-Retardant Coating (MPTO) Limiting Oxygen Index (LOI) value of 34.8%, indicating high flame retardancy [2].
Cross-linker in Alkyd Coating Curing of coatings was performed at 130 °C for 15 minutes [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving HMM, as described in the research.

Synthesis of this compound (HMM)

This is the foundational synthesis protocol as used in recent research to create a flame-retardant oligomer [2].

  • Objective: To synthesize HMM from melamine and formaldehyde.
  • Materials: Melamine, formaldehyde solution (37%), sodium hydroxide (NaOH).
  • Procedure:
    • Charge melamine (10.0 g, 0.079 mol) and formaldehyde solution (142.72 g, 1.42 mol) into a round-bottom flask.
    • Adjust the pH to 8.5–9.5 using a 10% NaOH solution.
    • Stir and maintain the reaction temperature at 60–65 °C.
    • Monitor the reaction; the clear mass will solidify, indicating HMM formation.
    • Cool the mass to 25–30 °C, filter the product, wash with distilled water, and dry in an oven at 70 °C for 8 hours.
  • Yield: The reported yield is 93.54% [2].

The following diagram outlines the synthesis pathway from melamine to the final UV-cured coating, showing HMM's central role:

hmm_synthesis Melamine Melamine HMM HMM Melamine->HMM Step 1: Formaldehyde pH 8.5-9.5, 60-65°C HMC HMC HMM->HMC Step 2: Phosphorous Oxychloride, 75-80°C MPTO MPTO HMC->MPTO Step 3: HEMA & Triethylamine UV-Cured Coating UV-Cured Coating MPTO->UV-Cured Coating Step 4: Blend with Polyurethane & UV Irradiation

Synthesis pathway of MPTO from HMM for flame-retardant coatings.

Synthesis of a Melamine-Phosphate Oligomer (MPTO) from HMM

This two-step process transforms HMM into a advanced flame-retardant material [2].

  • Step A: Synthesis of HMC (a chloro-compound)

    • Materials: HMM, Phosphorous oxychloride (POCl₃).
    • Procedure: Charge HMM (5.0 g, 0.016 mol) with phosphorous oxychloride (45.06 g, 0.293 mol). Heat at 75–80 °C for 4 hours. Remove excess POCl₃ under vacuum at 50–55 °C to obtain the pale yellow, moisture-sensitive product HMC.
    • Yield: 98.87%.
  • Step B: Synthesis of MPTO

    • Materials: HMC, Hydroxyethyl methacrylate (HEMA), Triethylamine, Methylene dichloride.
    • Procedure:
      • Charge HEMA, methylene dichloride, and triethylamine into a flask.
      • Cool the mixture to 5–10 °C.
      • Add HMC dropwise over 10-15 minutes.
      • Monitor the reaction by TLC (methylene dichloride:ethanol, 8.5:1.5).
      • Upon completion, add distilled water, separate the organic layer, wash it with water, and evaporate the solvent to obtain MPTO as a pale yellow oil.
    • Yield: 91.35%.
Formulation and Testing of UV-Cured Coatings

This protocol describes how to incorporate the synthesized oligomer into a coating and evaluate its properties [2].

  • Objective: To formulate and test a UV-cured polyurethane coating with MPTO.
  • Formulation: | Ingredient | Sample 1 (wt%) | Sample 2 (wt%) | Sample 3 (wt%) | Sample 4 (wt%) | |---|---|---|---|---| | Polyurethane Acrylate | 97 | 87 | 77 | 67 | | MPTO Oligomer | 0 | 10 | 20 | 30 | | Photo-initiator | 3 | 3 | 3 | 3 | | Total | 100 | 100 | 100 | 100 |
  • Coating and Curing: Apply the mixture to panels (e.g., wood, steel) and irradiate with a 400 W/inch UV lamp for 15-20 seconds.
  • Testing and Characterization:
    • Thermal Stability: Use Thermogravimetric Analysis (TGA) from room temperature to 800°C with a heating rate of 10°C/min under a nitrogen atmosphere.
    • Flame Retardancy: Perform a vertical burning test (UL-94) and determine the Limiting Oxygen Index (LOI).
    • Other Tests: Assess mechanical properties via adhesion, pencil hardness, and flexibility tests.

Key Insights for Research and Development

  • Beyond Direct Use: The most current research does not focus on HMM's stability in isolation but on its value in creating heteroatom-rich (Nitrogen-Phosphorus) structures that confer high thermal stability and flame retardancy to polymers [2].
  • Stability in Cross-linking: When used as a cross-linker (e.g., HMMM resin), its thermal stability directly contributes to the performance of the final product, such as improved aging resistance in vulcanized rubber [4].

References

synthesis and characterization of Hexamethylolmelamine

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Hexamethylolmelamine

This compound is the fully methylolated intermediate in the production of melamine-formaldehyde resins. Its synthesis involves a step-wise addition of formaldehyde to melamine [1].

The table below outlines the key parameters for a common lab-scale synthesis method:

Parameter Specification
Reactants Melamine, Formaldehyde solution (37%) [1]
Molar Ratio (Melamine:Formaldehyde) Approximately 1 : 8 [1]
Reaction pH Alkaline (e.g., adjusted to 8.3 with sodium hydroxide) [1]
Reaction Temperature ~50 °C [1]
Reaction Time 70-80 minutes [1]
Product Form White precipitate (can be isolated as a monohydrate) [1]
Yield 68-75% [1]
Melting Point 147-153 °C (monohydrate); note that the product can exhibit a complex melting profile [1]

Detailed Experimental Protocol:

  • Setup: Assemble a resin flask equipped with a mechanical stirrer and a condenser [1].
  • Charge Reactants: Add 37.8 grams (0.3 moles) of melamine and 195 grams of 37% formaldehyde solution (2.4 moles) to the flask [1].
  • Adjust pH: Use a sodium hydroxide (NaOH) solution to adjust the pH of the mixture to 8.3 [1].
  • React: Heat the reaction mixture on a water bath to 50°C with continuous stirring. Maintain this temperature for 70-80 minutes, or until all the melamine has dissolved [1].
  • Isolate Product: Cool the solution, upon which the this compound product will precipitate as a thick white solid. Recover the solid via filtration [1].
  • Dry: Dry the product at 50°C [1].

Characterization of this compound

After synthesis, the product should be characterized to confirm its identity and purity. The following table summarizes common characterization techniques and the expected outcomes for HMM.

| Characterization Method | Expected Results / Data Interpretation | | :--- | :--- | | Melting Point | 147-154 °C (monohydrate). A broad or complex melting range may be observed [1]. | | Fourier-Transform Infrared (FTIR) Spectroscopy | The spectrum should show key functional group absorptions. Historical data (KBr, microns) indicates strong bands at ~2.93 μm (O-H stretch), ~6.40 μm (C=O?/triazine ring), ~7.82 μm, and ~10.10 μm (triazine ring vibrations) [1]. | | Chemical Structure | Molecular Formula: C₉H₁₈N₆O₆ | Molecular Weight: 306.28 g/mol [2] [1]. |

Synthesis Workflow and Etherification Pathway

The following diagram illustrates the logical sequence of the synthesis experiment, from setup to the isolation of the final product.

G Start Start Experiment Setup Reactor Setup: - Flask - Stirrer - Condenser Start->Setup Charge Charge Reactants: - Melamine - Formaldehyde Setup->Charge pH Adjust pH to 8.3 (with NaOH) Charge->pH React Heat to 50°C Stir for 70-80 min pH->React Check Check for Complete Dissolution React->Check Check->React No Cool Cool Reaction Mixture Check->Cool Yes Precipitate Product Precipitates Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Dry Dry at 50°C Filter->Dry End This compound Product Dry->End

Diagram 1: Experimental workflow for this compound synthesis.

It is important to understand that this compound is primarily an intermediate. Its key industrial application is in the production of etherified resins (e.g., Hexamethoxymethylmelamine), which are used as crosslinking agents. The following diagram outlines this subsequent etherification pathway.

H HMM This compound (HMM) Etherification Etherification Catalyst: H₂SO₄ pH: 2-3 HMM->Etherification + Methanol Neutralization Neutralization NaOH to pH 7.5-8.5 Etherification->Neutralization Distillation Distillation Recover Methanol Neutralization->Distillation HMMM Hexamethoxymethyl- melamine (HMMM) Distillation->HMMM

Diagram 2: Industrial pathway from HMM to etherified resin (HMMM).

Methodology and Further Considerations

  • Etherification to HMMM: The industrial preparation of Hexamethoxymethylmelamine (HMMM) resin from HMM involves etherification with methanol, neutralization, and distillation [3]. This process uses inorganic acid (like sulfuric acid) as a catalyst, which allows for complete neutralization and helps maintain product purity by avoiding intermediate by-products [4] [3].
  • Analytical Techniques: For a comprehensive characterization, modern practices would also employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the molecular structure and degree of substitution, and High-Performance Liquid Chromatography (HPLC) to assess purity and identify any minor impurities.

References

Hexamethylolmelamine IR spectrum and NMR data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

The basic structural information for Hexamethylolmelamine (CAS # 531-18-0) is available and can serve as a foundation for further analysis [1].

Property Value
CAS Number 531-18-0 [1]
Molecular Formula C₉H₁₈N₆O₆ [1]
Molecular Weight 306.276 g/mol [1]
Melting Point 150 °C [1]
Density 1.8±0.1 g/cm³ [1]

Missing Spectral Data and Alternative Approaches

The search results do not contain the experimental IR spectrum or NMR data for this compound [2] [3]. One study highlights a method that combines ¹H NMR and IR spectroscopy for automated structure verification, which suggests a viable pathway to obtain the data you need [4].

The workflow below illustrates how spectroscopic data is typically used for structure verification in research, based on the methodology from the identified study [4].

Start Start: Known Molecular Formula Step1 Generate Candidate Structures (e.g., isomers) Start->Step1 Step2 Acquire Experimental Data (IR & ¹H NMR) Step1->Step2 Step3 Calculate Theoretical Spectra (DFT Methods) Step2->Step3 Step4 Match & Score Spectra (IR.Cai, DP4* algorithms) Step3->Step4 Step5 Combine Scores & Verify Structure Step4->Step5

How to Locate the Spectral Data

Given the lack of direct data, here are concrete steps you can take to acquire it.

  • Consult Specialized Databases: Search scientific databases using the CAS Number 531-18-0. Key resources for spectral data include:
    • SciFinderⁿ and Reaxys: Offer curated chemical data and may contain predicted or experimental spectra.
    • NIST Chemistry WebBook: A free resource that collects IR and mass spectra for many compounds.
  • Perform Computational Prediction: You can generate theoretical spectra using computational chemistry software.
    • Use Density Functional Theory (DFT) with Gaussian, ORCA, or similar software packages.
    • For IR, calculate the vibrational frequencies and apply a standard scaling factor (e.g., 0.97-0.98) [4].
    • For ¹H NMR, calculate magnetic shielding constants and convert them to chemical shifts using a reference compound.
  • Consider Experimental Reproduction: The structure is known, so you can record the spectra in a laboratory setting. For NMR, note that the molecule has 18 hydrogen atoms in its structure [1], which will produce a specific spectrum based on its symmetric triazine ring and hydroxymethyl groups.

References

continuous preparation method of Hexamethylolmelamine

Author: Smolecule Technical Support Team. Date: February 2026

Continuous Process Using a Kneading Reactor

This continuous method, detailed in a patent by BASF SE, integrates the methylolation and etherification steps. Its core innovation is the use of a kneading reactor to handle the highly viscous reaction mixture that forms during the methylolation stage [1].

Workflow of the Continuous Process for HMMM The following diagram illustrates the integrated two-step continuous process:

Feed Raw Material Feed (Melamine, Formaldehyde) KneadingReactor Kneading Reactor (Methylolation) Feed->KneadingReactor Homogenization Homogenization & Comminution (Optional) KneadingReactor->Homogenization EtherificationReactor Etherification Reactor (Etherification with Alcohol) Homogenization->EtherificationReactor ProductIsolation Product Isolation (Dealcoholization, Neutralization) EtherificationReactor->ProductIsolation HMMM HMMM Product ProductIsolation->HMMM

Detailed Protocol: Methylolation in a Kneading Reactor [1]
  • Objective: Continuous synthesis of polymethylolated melamine (Hexamethylolmelamine, HMM), the crucial intermediate.
  • Raw Materials:
    • Melamine: Fed as a solid.
    • Formaldehyde: Used as a 40-70% by weight aqueous solution.
    • Molar Ratio (Melamine:Formaldehyde): 1:7 to 1:10.
    • Catalyst: Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) to maintain a pH of 8-10.
  • Equipment:
    • Kneading Reactor: A heatable and coolable single or double-shaft reactor (e.g., from List or Buss) that provides high self-cleaning and minimal axial backmixing. It should have sections for feeding, reaction, and discharge.
    • Performance Input: 0.1 to 0.8 kWh per kg of material.
  • Procedure:
    • Feeding: Solid melamine and the aqueous formaldehyde solution are continuously fed into the kneading reactor. The catalyst is metered automatically to control the pH.
    • Reaction Conditions:
      • Temperature: 40-120°C.
      • Residence Time: 5 to 30 minutes.
      • pH: Maintained at 8-10.
    • Process Control: The reactor may be equipped with heat exchangers and a reflux distillation apparatus to control temperature and water content by measuring vapor flow rate.
    • Discharge: The resulting highly viscous, partly solidified HMM is continuously discharged, typically via an overflow weir or a deadspace-free screw.
  • Outcome: A stream of highly methylolated melamine with a degree of methylolation between 4.6 and 5.8 (out of a maximum of 6).
Subsequent Etherification to HMMM [1]

The continuous HMM stream then proceeds directly to etherification, which can also be conducted continuously.

  • Homogenization (Optional): The discharged HMM may first pass through a homogenizer (e.g., apparatus based on the rotor-stator principle) to ensure a uniform feed for the next step.
  • Etherification Reaction: The HMM is introduced into a reactor containing a large excess of alcohol (e.g., methanol, in a ratio of 10-30:1 alcohol to HMM).
  • Reaction Conditions: The etherification is carried out under acidic conditions (pH 3-5) [2]. This can be performed in a tubular reactor, a stirred tank, or a series of such reactors.
  • Work-up: The reaction mixture is neutralized with a mineral alkali, followed by vacuum distillation to remove excess alcohol and water, yielding the final HMMM product [2].

Comparative Process Analysis

The table below summarizes how this continuous method compares with the traditional batch process.

Feature Traditional Batch Process [2] [3] Continuous Kneading Reactor Process [1]
Process Type Sequential batch operations in separate vessels Single, integrated continuous flow
Key Equipment Standard stirred-tank reactor Specialized kneading reactor, homogenizer, tubular reactor
Handling of HMM Intermediate Manual transfer and processing of solid/viscous mass Automated, direct transfer of viscous stream
Water Content Control Less efficient, often requires separation steps Precise, via in-line distillation and process control
Scalability & Efficiency Limited by reactor size and manual handling; higher downtime Highly scalable with continuous feed and product stream; reduced downtime
Primary Advantage Simpler setup for small-scale production Handles high solids/viscosity; improved process control and efficiency for large scale

Key Advantages for Research and Development

The continuous kneading reactor process offers several benefits that align with the needs of industrial research and development:

  • Process Intensification: It combines multiple unit operations into a single, streamlined process, reducing the overall equipment footprint and processing time [1].
  • Handles Challenging Materials: It is specifically designed to manage the high viscosity and solid-forming nature of the HMM reaction mixture, which is a major bottleneck in standard reactors [1].
  • Superior Process Control: Continuous operation allows for tighter control over critical parameters like residence time, temperature, and water content, leading to a more consistent and higher-quality product [1].

References

Comprehensive Application Notes: Double-Screw Reactor Synthesis of Hexamethylolmelamine (HMMM) for Pharmaceutical Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexamethylolmelamine (HMMM) and Screw Reactor Technology

This compound (HMMM) represents a critical crosslinking agent in pharmaceutical coating applications and polymer-based drug delivery systems, where it functions as a key intermediate in the synthesis of controlled-release formulations. The complete reaction sequence involves an initial hydroxymethylation of melamine with formaldehyde under alkaline conditions, followed by an etherification reaction with methanol under acidic conditions to produce the final HMMM product. Traditional batch reactors face significant challenges in HMMM synthesis, including incomplete reactions, intermediate formation, and difficulties in controlling the highly exothermic reactions, which can compromise final product purity and consistency for pharmaceutical applications.

The emergence of double-screw extrusion reactor technology offers a transformative approach to HMMM synthesis, enabling continuous processing that enhances mixing efficiency, heat transfer, and reaction control. These reactors utilize intermeshing, counter-rotating screws that provide excellent surface renewal, precise residence time control, and superior mass transfer characteristics compared to conventional batch systems. The solvent-free operation capability of double-screw extruders aligns with green chemistry principles by eliminating volatile organic solvent use, reducing waste generation, and improving process safety—particularly valuable in pharmaceutical manufacturing where solvent residues must be strictly controlled. This technology has demonstrated success in similar chemical transformations, such as the solvent-free synthesis of potassium aryltrifluoroborate, where it achieved higher efficiency than kettle-type batch reactors while avoiding organic solvents and reducing production costs [1].

Synthesis Protocol for this compound

Hydroxymethylation Step: Formation of this compound Intermediate

The synthesis begins with the hydroxymethylation reaction, where melamine reacts with formaldehyde to form the key intermediate, this compound. This step requires precise stoichiometric control to ensure complete reaction while minimizing residual formaldehyde. Begin by charging a reaction vessel with 5000 kg of melamine and formaldehyde solution in a molar ratio of 1:6 to 1:8 (melamine:formaldehyde) to ensure complete methylolation. The reaction proceeds under alkaline conditions (pH 8.5-9.5) maintained by adding sodium hydroxide or sodium carbonate solution. The temperature should be gradually increased to 75-85°C with continuous stirring for 60-120 minutes until the melamine completely dissolves and the reaction mixture becomes clear. Maintain the reaction at this temperature range for an additional 30-60 minutes to ensure complete hydroxymethylation, monitoring by HPLC or TLC to confirm the disappearance of melamine and formation of this compound. The resulting this compound intermediate may precipitate as crystalline material upon cooling, which can be isolated by filtration or proceed directly to the etherification step [2].

Etherification Protocol: Conversion to Hexamethoxymethylmelamine

The etherification step transforms the hydroxymethyl groups to methoxymethyl functionalities, dramatically improving the solubility and reactivity of the final HMMM product. Transfer the this compound intermediate to the double-screw reactor system along with a significant excess of methanol (weight ratio of approximately 1.2:1 methanol to this compound). The reaction requires acid catalysis—while traditional methods used organic acids that led to incomplete neutralization and intermediate formation, the improved protocol utilizes mineral acids such as diluted sulfuric acid, adjusting to pH 2-3. Maintain the temperature at 48-58°C with continuous mixing through the screw extruder. The material becomes clear as the reaction progresses, after which it should be held under these conditions for 60-120 minutes to ensure complete etherification. The double-screw reactor provides excellent mixing and heat transfer during this critical phase, preventing localized over-acidification that can lead to unwanted byproducts [3] [4].

Neutralization and Purification

Following complete etherification, the reaction mixture requires careful neutralization to terminate the reaction and prevent product degradation. While maintaining the temperature at 48-58°C, add sodium hydroxide solution gradually with efficient mixing until the pH reaches 7.5-8.5. The continuous mixing in the double-screw reactor ensures uniform neutralization throughout the material, preventing localized acidic or basic zones that can catalyze decomposition reactions. Maintain the neutralization conditions for at least 5-10 minutes to ensure completeness. Following neutralization, recover excess methanol by distillation under reduced pressure, which can be recycled to improve process economics and reduce environmental impact. The resulting crude HMMM may be further purified through crystallization or dissolved in appropriate pharmaceutical-grade solvents to achieve the desired concentration and properties. The final product typically appears as a colorless to pale yellow viscous resin with high purity and minimal intermediate products, making it suitable for sensitive pharmaceutical applications [3] [4].

Double-Screw Reactor Operation and Process Parameters

Reactor Configuration and Setup

The double-screw reactor represents a significant advancement in chemical processing technology, particularly for multi-step reactions like HMMM synthesis. This system features twin intermeshing screws configured in a co-rotating or counter-rotating arrangement within a temperature-controlled barrel. The screw design typically incorporates multiple zones with various screw elements—conveying elements for material transport, kneading blocks for intensive mixing, and reverse elements for backmixing control—all customizable to match the reaction requirements. For HMMM synthesis, the reactor should be constructed of stainless steel 316L or similar corrosion-resistant material to withstand acidic conditions during etherification. Prior to operation, the reactor must be thoroughly cleaned and dried, then heated to the target process temperature. The screw speed configuration should be optimized to provide sufficient residence time (typically 5-10 minutes for the etherification reaction) while maintaining excellent mixing efficiency [1].

The feed system for double-screw reactors must ensure precise metering of solid this compound intermediate and liquid methanol in the correct stoichiometric ratio. For laboratory and pilot-scale operations, this typically involves a gravimetric feeding system for solids and a precision pump for liquids, both synchronized to maintain the desired ratio throughout the process. The reactor should be equipped with multiple temperature zones to gradually heat the reaction mixture to the target temperature, preventing localized overheating that could lead to product degradation. Additionally, the reactor configuration may include vent ports for solvent removal or devolatilization, which is particularly useful for methanol recovery after the neutralization step. Pressure sensors along the barrel allow for real-time monitoring of the reaction progression, as viscosity changes often correlate with conversion [1] [5].

Operational Parameters and Process Control

Table 1: Optimal Operating Parameters for HMMM Synthesis in Double-Screw Reactors

Parameter Optimal Range Impact on Reaction Monitoring Method
Temperature 48-58°C Higher temperatures accelerate reaction but may promote degradation Thermocouples along barrel; PID control
Screw Speed 10-50 rpm Higher speeds improve mixing but reduce residence time Variable frequency drive with tachometer
Residence Time 5-10 minutes Longer times improve conversion but reduce throughput Tracer studies; screw configuration
Methanol Ratio 1.2:1 (methanol:this compound) Excess methanol drives equilibrium but requires more recovery Precision feeding systems
pH Control 2-3 (etherification); 7.5-8.5 (neutralization) Critical for reaction direction and product stability In-line pH sensors; sampling ports
Neutralization Time 5-10 minutes Ensures complete neutralization without degradation Reaction monitoring; endpoint determination

Effective process control in double-screw reactor operation requires careful monitoring and adjustment of multiple parameters throughout the synthesis. The temperature profile along the reactor barrel must be carefully controlled, typically starting at the lower end of the range (48-50°C) in the initial zones where raw materials are introduced, gradually increasing to the optimum range (52-58°C) in the reaction zones, then slightly reducing in the final zones where neutralization occurs. This profile ensures rapid initiation without premature reaction at the feed port while maximizing conversion in the main reaction section. Screw speed must be optimized to balance mixing efficiency with residence time—higher speeds improve heat and mass transfer but may reduce conversion if the material passes through the reactor too quickly. For HMMM synthesis, typical screw speeds range from 10-50 rpm, depending on screw design and reactor scale [1] [5].

The residence time distribution (RTD) in double-screw reactors is considerably narrower than in traditional batch reactors, leading to more uniform product quality. This is particularly important for HMMM synthesis, where extended reaction times can lead to decomposition products. The RTD is primarily controlled through screw configuration and speed, with typical active reaction times of 5-10 minutes for the etherification step. During neutralization, the base solution must be precisely metered and thoroughly mixed to ensure uniform pH adjustment without localized overshooting. Implementation of in-line pH sensors before and after base addition allows for real-time adjustment of the neutralization process. Additionally, process analytical technology (PAT) such as in-line NIR or Raman spectroscopy can provide real-time monitoring of conversion, enabling immediate adjustment of process parameters to maintain optimal reaction conditions throughout the production campaign [1].

Product Recovery and Methanol Recycling

Following the neutralization step, the product stream undergoes methanol removal through a distillation process optimized for maximum solvent recovery. The material is typically transferred to a thin-film evaporator or falling-film evaporator operating under reduced pressure (approximately 100-200 mbar) at temperatures of 60-80°C to efficiently remove methanol without excessive heating that could degrade the HMMM product. The recovered methanol, containing small amounts of water from the neutralization, can be purified through distillation and recycled back to the etherification step, significantly reducing raw material consumption and waste generation. This closed-loop solvent approach aligns with green chemistry principles and improves process economics. The devolatilized HMMM resin is then cooled to ambient temperature, potentially combined with stabilizers or solvents depending on the final application, and packaged under inert atmosphere to prevent moisture absorption and premature reaction. The resulting product typically exhibits higher purity and better batch-to-batch consistency compared to traditional batch processes, with minimal residual catalysts or intermediate products [3] [4].

Experimental Design and Optimization Approaches

Critical Parameter Optimization

Successful implementation of double-screw reactor technology for HMMM synthesis requires systematic optimization of several critical parameters to maximize conversion, purity, and process efficiency. A Design of Experiments (DoE) approach is recommended, focusing on the interplay between key variables. The reaction temperature must be carefully balanced—higher temperatures (55-58°C) accelerate the etherification reaction but may promote side reactions such as transetherification or formaldehyde release, while lower temperatures (48-52°C) improve selectivity but require longer residence times. The acid catalyst concentration (pH control) significantly impacts reaction rate and product quality; insufficient acid (pH >3) leads to incomplete conversion, while excess acid (pH <2) can cause resin degradation and color formation. The methanol-to-hexamethylolmelamine ratio should be optimized to drive the equilibrium toward complete etherification while minimizing solvent recovery costs—typically ranging from 1.1:1 to 1.3:1 by weight [3] [4].

The double-screw reactor itself introduces additional parameters requiring optimization. The screw configuration—particularly the arrangement of conveying, kneading, and reverse elements—directly impacts mixing efficiency, heat transfer, and residence time distribution. A configuration with distributed kneading blocks typically provides the best balance between mixing intensity and transport through the reactor. The screw speed influences both the degree of filling and the shear rate, affecting mass transfer coefficients and potentially product morphology. For HMMM synthesis, moderate screw speeds of 20-40 rpm generally provide the optimal balance between mixing and residence time. Finally, the feed rate and screw speed must be synchronized to achieve the target residence time while maintaining an appropriate degree of fill in the reactor—typically 30-70% of the free volume to ensure good surface renewal without overfilling [1] [5].

Analytical Methods for Reaction Monitoring and Product Characterization

Table 2: Analytical Methods for HMMM Synthesis Monitoring and Quality Control

Analytical Method Application Key Parameters Acceptance Criteria
HPLC with UV Detection Reaction monitoring; purity assessment Retention time comparison; area normalization Complete consumption of melamine; single main peak for HMMM
NMR Spectroscopy (¹H, ¹³C) Structural confirmation; degree of etherification Chemical shifts; integration ratios Characteristic OCH₃ at ~3.2 ppm; N-CH₂-O at ~4.5 ppm
Hydroxyl Value Determination Functional group analysis Titrimetric method Consistent with theoretical value for complete etherification
Viscosity Measurement Physical property assessment Rotational viscometer at specified concentration Batch-to-batch consistency; specification per application
Color Measurement Quality assessment APHA/Pt-Co scale <100 APHA for pharmaceutical grades
Residual Solvent Analysis GC-FID or GC-TCD Headspace sampling Methanol <0.5%; other solvents per ICH guidelines

Implementation of robust analytical methods is essential for monitoring reaction progression, quantifying conversion, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) with UV detection provides excellent separation and quantification of HMMM, intermediate methylol compounds, and potential byproducts. Reverse-phase columns with water-acetonitrile gradients typically offer the best resolution, with detection at 220-240 nm to capture the melamine ring structure. For structural confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable—proton NMR should show the characteristic methoxy signal at approximately 3.2 ppm and the methylene bridges between 4.5-5.0 ppm, with the absence of broad hydroxyl signals around 4.0-4.5 ppm indicating complete etherification. Carbon-13 NMR provides additional confirmation through signals at 55-60 ppm (methoxy carbons) and 70-80 ppm (methylene carbons) [3] [4].

For routine quality control, several physicochemical methods provide rapid assessment of product consistency. The hydroxyl value—determined by acetylation followed by titrimetric analysis—should be consistently low, indicating complete etherification of the hydroxymethyl groups. Viscosity measurements at standardized concentrations and temperatures provide insight into molecular weight and potential premature condensation, with significant batch-to-batch variations potentially indicating inconsistent reaction conditions or partial polymerization. Color assessment using the APHA/Pt-Co scale is particularly important for pharmaceutical applications, with values below 100 typically required for highest quality grades. Finally, residual solvent analysis by gas chromatography with flame ionization detection (GC-FID) or thermal conductivity detection (GC-TCD) ensures compliance with regulatory limits, particularly for methanol which should be below 0.5% in the final product according to ICH guidelines [3].

Troubleshooting and Best Practices

Common Operational Challenges and Solutions

Even with optimized conditions, double-screw reactor operation for HMMM synthesis may encounter specific challenges that require troubleshooting to maintain product quality and process efficiency. Incomplete conversion often manifests as higher hydroxyl values, increased viscosity, or precipitation in final applications. This typically results from insufficient residence time, suboptimal temperature, or inadequate mixing. Resolution involves increasing reactor length (if possible), adjusting temperature profile, or modifying screw configuration to enhance mixing efficiency—particularly incorporating additional kneading elements in the reaction zone. Product discoloration (yellow to brown shades) generally indicates localized overheating or excessive acid concentration, which can be addressed by improving temperature control uniformity, verifying acid distribution, or implementing inert gas blanketing to prevent oxidative degradation [3] [4].

Material handling issues represent another common challenge category. Feed bridging or inconsistent material input disrupts steady-state operation and product uniformity, often remedied by implementing mechanical agitators in feed hoppers or using force-feeders for positive displacement. Screw blockage may occur if material adheres to screw elements or barrel walls, particularly in transition zones between different temperature regions. This can be addressed by implementing barrel cooling in critical areas, applying non-stick coatings to screw elements, or introducing small quantities of processing aids. Variable methanol recovery impacts process economics and environmental compliance, often resulting from inadequate evaporator conditions or foaming in the recovery system. Optimization of evaporator temperature, pressure, and film thickness typically improves recovery rates, while antifoaming agents may be necessary for severe cases [1] [5].

Best Practices for Consistent Results

Adherence to established best practices ensures consistent, high-quality HMMM production in double-screw reactor systems. Comprehensive raw material qualification is essential—melamine should have purity >99.5% with minimal ammeline, ammelide, or cyanuric acid impurities, while formaldehyde solutions should be stabilized and analyzed for actual formaldehyde content and formic acid contamination before use. Staged reactor start-up procedures prevent material degradation and equipment damage: begin with low feed rates and gradually increase to target while monitoring torque, temperature, and product quality. In-process monitoring of critical parameters including motor torque, temperature profiles, and pressure development along the barrel provides early detection of process deviations before they significantly impact product quality.

Preventive maintenance protocols are particularly important for double-screw reactors due to their mechanical complexity. Regular inspection of screw elements for wear, particularly in high-shear regions, prevents gradual performance deterioration. Barrel alignment checks maintain proper clearances and prevent premature wear. Seal maintenance prevents lubricant contamination or material leakage. Detailed documentation of all process parameters, including raw material lots, operating conditions, and product quality measurements, facilitates troubleshooting and continuous process improvement. Finally, regular calibration of all instruments—especially temperature sensors, pH probes, and feed rate controllers—ensures measurement accuracy and process reproducibility. Implementation of these best practices significantly enhances operational reliability and product consistency while reducing downtime and quality incidents [1] [3] [4].

Process Visualization and Workflow

The double-screw reactor synthesis of HMMM involves a complex sequence of chemical and physical transformations that benefit from visual representation to enhance understanding of the process relationships and material flow. The following Graphviz diagram illustrates the complete workflow from raw materials to final product, highlighting the critical transformation steps and process control points.

HMMM_Synthesis HMMM Synthesis Workflow in Double-Screw Reactor Melamine Melamine Formaldehyde Formaldehyde Hydroxymethylation Hydroxymethylation Formaldehyde->Hydroxymethylation Methanol Methanol Etherification Etherification Methanol->Etherification AcidCatalyst AcidCatalyst AcidCatalyst->Etherification pH 2-3 48-58°C 5-10 min Base Base Neutralization Neutralization Base->Neutralization pH 7.5-8.5 Intermediate Intermediate Hydroxymethylation->Intermediate This compound Intermediate Intermediate->Etherification Double-Screw Reactor Etherification->Neutralization MethanolRecovery MethanolRecovery Neutralization->MethanolRecovery Distillation 60-80°C Water Water Neutralization->Water Aqueous Phase Waste Treatment HMMM_Product HMMM_Product MethanolRecovery->HMMM_Product Devolatilized HMMM RecycledMethanol RecycledMethanol MethanolRecovery->RecycledMethanol Purification RecycledMethanol->Etherification Melamination Melamination Melamination->Hydroxymethylation Batch Reactor 75-85°C pH 8.5-9.5

Visualization 1: HMMM Synthesis Workflow in Double-Screw Reactor. This diagram illustrates the complete process from raw materials to final product, highlighting the two main reaction steps and the solvent recovery loop that characterizes the efficient double-screw reactor approach.

The workflow begins with the hydroxymethylation reaction in a batch reactor, where melamine and formaldehyde react under alkaline conditions to form the this compound intermediate. This intermediate is then transferred to the double-screw reactor system along with methanol and acid catalyst for the continuous etherification reaction. The critical process parameters for each step are indicated along the connecting edges. Following etherification, the reaction mixture undergoes neutralization before methanol recovery through distillation. The diagram highlights the closed-loop solvent recycling that significantly improves process economics and environmental performance—recovered methanol is purified and returned to the etherification step. This continuous approach using double-screw reactor technology demonstrates significant advantages over traditional batch processing, including better temperature control, higher efficiency, reduced waste generation, and more consistent product quality [1] [3] [4].

Conclusion

The implementation of double-screw reactor technology for this compound synthesis represents a significant advancement over traditional batch processes, offering enhanced efficiency, improved product quality, and reduced environmental impact. The continuous, solvent-free operation aligns with modern green chemistry principles while providing the precise control necessary for pharmaceutical-grade intermediates. The detailed protocols, operational parameters, and troubleshooting guidelines provided in these Application Notes offer researchers and manufacturing professionals a comprehensive framework for implementing this technology. As screw reactor design continues to evolve, further improvements in mixing efficiency, heat transfer, and scale-up reliability are anticipated, potentially expanding applications for HMMM and related compounds in pharmaceutical formulations and advanced material systems. The methodology outlined herein provides both a practical guide for immediate implementation and a foundation for continued process optimization.

References

Hexamethylolmelamine microencapsulation technology

Author: Smolecule Technical Support Team. Date: February 2026

Adapting General Microencapsulation Principles

In the absence of specific data, the table below summarizes the general principles of microencapsulation that can serve as a starting point for developing a protocol involving Hexamethylolmelamine. You would need to experimentally determine which parameters are suitable.

Aspect General Consideration Potential Consideration for this compound
Core Material Active ingredient to be encapsulated [1]. Assume this compound is the core. Its solubility, polarity, and thermal stability (decomposes ~150°C [2]) are critical.
Shell Material Protective wall (e.g., polymers, lipids, carbohydrates) [1] [3]. Must be compatible and stable when in contact with this compound.

| Technique Selection | Based on core/shell properties and desired capsule characteristics [1]. | Spray Drying: Unsuitable due to heat sensitivity [1]. Coacervation/Oil-in-Emulsion: More appropriate for heat-labile compounds [1]. | | Critical Parameters | Concentrations, temperature, pH, emulsification speed/size, cross-linking [1]. | All parameters require optimization through systematic experimentation. |

Based on the general workflow of microencapsulation, the following diagram outlines the key stages you would need to undertake for this development process.

G Start Define Objective (e.g., Controlled Release) M1 Characterize Core Material (this compound Properties) Start->M1 M2 Select Shell Material (Based on Compatibility) M1->M2 M3 Choose Encapsulation Method (e.g., Coacervation) M2->M3 M4 Optimize Process Parameters (Concentration, pH, Temperature) M3->M4 M5 Form Microcapsules M4->M5 M6 Wash & Dry Microcapsules M5->M6 M7 Characterize Final Product (Size, Efficiency, Release) M6->M7 End Final Application M7->End

Proposed Experimental Protocol for Method Development

Given the lack of a pre-existing protocol, here is a detailed methodology you could use as a template to develop a microencapsulation process for this compound. This protocol is based on a complex coacervation technique, which is often suitable for heat-sensitive compounds [1].

Aim

To develop a method for the microencapsulation of this compound using gelatin and gum arabic via complex coacervation for controlled release applications.

Materials
  • Core Material: this compound.
  • Shell Materials: Gelatin (Type A, positively charged), Gum Arabic (negatively charged).
  • Chemicals: Glutaraldehyde solution (25%), Tween 80, Sodium hydroxide, Acetic acid.
  • Equipment: Overhead stirrer with mechanical stirrer, Thermostatic water bath, pH meter, Centrifuge, Vacuum dryer, Optical microscope, HPLC system (for analysis).
Detailed Methodology

Part A: Preparation of Oil-in-Water (O/W) Emulsion

  • Aqueous Gelatin Solution (2% w/v): Dissolve 2.0 g of gelatin in 100 mL of deionized water at 50°C. Stir until completely dissolved.
  • Dispersion: Uniformly disperse a defined quantity (e.g., 1.0 g) of this compound in the warm gelatin solution.
  • Emulsification: Add the mixture to 200 mL of a light mineral oil or another suitable continuous phase containing 1% (v/v) Tween 80 as an emulsifier.
  • Homogenization: Homogenize the mixture at 10,000 rpm for 5 minutes using a high-shear homogenizer to form a stable O/W emulsion. Maintain the temperature at 50°C.

Part B: Complex Coacervation & Microcapsule Formation

  • Gum Arabic Solution (2% w/v): Prepare a 2% w/v solution of gum arabic in 100 mL of deionized water at 50°C.
  • Mixing: Slowly add the gum arabic solution to the emulsion from Part A under constant mechanical stirring at 300 rpm.
  • pH Adjustment: Dilute acetic acid (10% v/v) dropwise to the mixture until the pH reaches 4.0-4.2 to induce coacervation. Continue stirring for 30 minutes.
  • Cooling & Cross-linking: Cool the system to 5°C in an ice bath. Add 2 mL of 25% glutaraldehyde solution to cross-link the shell and harden the microcapsules. Stir for 1 hour.
  • Isolation & Washing: Separate the microcapsules by centrifugation at 3000 rpm for 5 minutes. Decant the supernatant and wash the microcapsules three times with distilled water.
  • Drying: Transfer the wet microcapsules to a vacuum dryer and dry at 40°C for 12 hours.
Characterization & Analysis
  • Encapsulation Efficiency (EE): Determine by crushing a known weight of microcapsules, extracting the drug with a suitable solvent, and analyzing the concentration using HPLC. Calculate EE% = (Actual Drug Content / Theoretical Drug Content) × 100.
  • Particle Size Analysis: Measure the size distribution of the microcapsules using laser diffraction or by analyzing images from optical microscopy.
  • Morphology: Examine the surface morphology and core-shell structure using Scanning Electron Microscopy (SEM).
  • In-vitro Drug Release: Study the drug release profile using a dissolution apparatus (e.g., USP Type II) in a suitable buffer (e.g., pH 7.4 phosphate buffer) at 37°C. Analyze samples at regular intervals using HPLC.

Suggestions for Further Research

To proceed with your project, you may need to:

  • Consult Specialized Databases: Perform a comprehensive search on platforms like SciFinder, Reaxys, or patent databases (USPTO, Espacenet) using "this compound" and related terms like "microcapsule" or "encapsulation."
  • Explore Analogous Compounds: Review literature on the microencapsulation of other melamine-formaldehyde resins or similar cross-linking agents, as the techniques might be transferable.
  • Empirical Optimization: Given the lack of direct information, your research would likely rely heavily on a systematic Design of Experiments (DoE) to optimize the proposed protocol.

References

Comprehensive Application Notes and Protocols: Hexamethylolmelamine Crosslinking Agent for Textile Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Crosslinking Mechanism

Hexamethylolmelamine (HMM) and its derivative hexamethoxymethylmelamine (HMMM) belong to the melamine-formaldehyde resin family and serve as highly effective crosslinking agents in textile coating applications. These compounds function as hexa-functional crosslinkers, capable of forming stable networked structures with polymers containing hydroxyl, carboxyl, or other nucleophilic functional groups. The molecular structure features six reactive sites that allow for extensive crosslinking density, resulting in coatings with exceptional durability and chemical resistance. The methoxy-methyl functional groups in HMMM provide enhanced storage stability and compatibility with various resin systems compared to the hydroxyl-rich HMM, making them preferred for industrial applications where shelf-life is a critical consideration. [1] [2] [3]

The crosslinking mechanism involves a condensation reaction where the methoxymethyl groups on HMMM react with nucleophilic sites (typically hydroxyl groups) on polymer chains, forming stable methylene bridges and releasing methanol as a byproduct. This reaction typically requires acid catalysis and elevated temperatures to proceed at practical rates for industrial processing. The resulting three-dimensional network significantly improves the structural integrity of the coating matrix, enhancing resistance to washing, dry cleaning, and chemical exposure. The crosslinking density can be modulated by adjusting the catalyst concentration, curing temperature, and HMMM-to-polymer ratio in the formulation, allowing textile engineers to balance flexibility with durability in the final product. [1] [2]

Table 1: Key Properties of this compound and Derivatives

Property This compound (HMM) Hexamethoxymethylmelamine (HMMM)
Molecular Formula C₉H₁₈N₆O₆ C₁₅H₃₀N₆O₆
Molecular Weight 318.28 g/mol 390.44 g/mol
Appearance Not specified White crystalline solid/powder
Melting Point Not specified 40-42°C
Solubility Not specified Slightly soluble in water, readily soluble in organic solvents (methanol)
Reactive Sites 6 hydroxyl groups 6 methoxymethyl groups
Primary Function Crosslinking agent Crosslinking agent

Formulation Guidelines and Optimization

Coating Formulation Preparation

The development of high-performance textile coatings utilizing HMMM crosslinkers requires careful balance of components to achieve the desired properties in the final product. A typical formulation consists of the base polymer (often acrylics, polyurethanes, or fluoropolymers), the HMMM crosslinker, acid catalysts, and various additives to modify rheology, wetting, or appearance. The base polymer must contain sufficient reactive functional groups (typically hydroxyl or carboxyl) to participate in the crosslinking reaction with HMMM. For aqueous systems, HMMM's partial water compatibility allows for formulation flexibility, though co-solvents are often employed to ensure homogeneous distribution and prevent premature reaction during storage. The selection of catalyst type and concentration is particularly critical, with strong acids like p-toluenesulfonic acid (pTSA) providing rapid cure but potentially reducing pot life, while weaker acid catalysts offer better processing control for complex coating operations. [1] [4]

Table 2: Representative Formulation Components for HMMM-Based Textile Coatings

Component Function Typical Concentration Range (wt%) Notes
Base Polymer (e.g., acrylic polyol) Film former 70-85% Should contain 2-4% OH content for effective crosslinking
HMMM Crosslinking agent 10-20% 15-20% of resin solids is typical for durable coatings
Acid Catalyst Reaction accelerator 0.5-2% pTSA, ammonium salts, or latent catalysts
Wetting Agents Surface tension modifier 0.1-0.5% Improves substrate coverage
Thickeners Rheology modifier 0.5-2% Adjust viscosity for application method
Co-solvents Compatibility aid 3-8% Alcohols, glycol ethers for stability
Optimization Criteria and Performance Targets

Formulation optimization requires balancing multiple performance parameters with processing requirements. Key performance targets include crosslinking density, which directly influences coating hardness, chemical resistance, and durability; flexibility, essential for textile applications where bending and stretching occur; and hydrophobicity/oleophobicity for protective applications. The catalyst selection profoundly impacts both the curing characteristics and the final film properties. Strong acid catalysts allow for lower curing temperatures (as low as 120-130°C) but may reduce storage stability, requiring two-component systems. Weaker or latent acid catalysts enable one-pack formulations but typically require higher curing temperatures (140-160°C). The HMMM-to-polymer ratio should be optimized based on the available functional groups in the base resin, with typical usage levels of 15-20% of resin solids for achieving balanced properties. Excessive crosslinker can lead to brittle films with poor flex resistance, while insufficient crosslinker results in incomplete network formation and reduced durability to laundering or chemical exposure. [5] [1] [4]

Experimental Protocols

Coating Application and Curing

The following protocol details the standard method for applying HMMM-crosslinked coatings to textile substrates, based on established industrial practices with modifications for laboratory reproducibility:

  • Substrate Preparation: Cut textile samples (typically nylon or polyester) to 15×15 cm dimensions. Clean substrates by immersion in isopropanol with ultrasonic agitation for 10 minutes, followed by drying at 80°C for 15 minutes to remove residual solvents and contaminants. [5]

  • Coating Formulation: Prepare the coating solution according to the formulation guidelines in Section 2.1. For laboratory scale, a typical batch size of 100g is manageable. Add the HMMM crosslinker after other components have been thoroughly mixed. Incorporate the acid catalyst last, just before application, to minimize viscosity increase. Mix using a mechanical stirrer at 500 rpm for 15 minutes, then degas under vacuum if air entrapment is observed. [1] [4]

  • Application Process: Apply the coating using a Meyer rod, knife coater, or spray technique to achieve a uniform wet film thickness of 100-200 μm. For spray application, maintain a pressure of 20-30 psi with a nozzle distance of 15-20 cm from the substrate. Record the exact wet film thickness for consistency between samples. [5]

  • Curing Protocol: Transfer the coated textile immediately to a forced-air oven preheated to the target curing temperature (typically 140-160°C). Cure for 2-5 minutes, depending on the specific formulation catalyst activity. Precise curing conditions should be optimized using the ladder method (testing a range of temperatures and times) for each new formulation. After curing, condition the samples at 23±2°C and 50±5% relative humidity for a minimum of 24 hours before performance evaluation. [5] [4]

Performance Evaluation Methods

Comprehensive characterization of the crosslinked textile coatings should include the following standardized tests to ensure performance meets application requirements:

  • Crosslinking Density Assessment: Determine the gel fraction by weighing coated samples (W₁), immersing in appropriate solvent (tetrahydrofuran or dimethylformamide) for 24 hours, extracting the sol fraction, drying, and reweighing (W₂). Gel fraction (%) = (W₂/W₁) × 100. Target values >85% indicate effective crosslinking. [6]

  • Contact Angle Measurements: Evaluate surface properties by measuring water contact angle using a goniometer. Apply 5 μL droplets at five different locations on the sample surface and record the average value. Contact angles >120° indicate highly hydrophobic surfaces suitable for water-repellent applications. For omniphobic performance, measure contact angles with n-hexadecane or other hydrocarbons. [5]

  • Durability Testing: Subject coated textiles to multiple home laundry cycles (AATCC Standard Method 61-2020) using reference detergent. After each cycle (typically 5, 10, and 20 cycles), evaluate the contact angle, spray rating, and visual appearance to assess durability. Additionally, perform hydrocarbon resistance tests by placing various hydrocarbon droplets on the coating surface for 10 minutes, then wiping and inspecting for damage or staining. [5]

  • Physical Properties: Evaluate abrasion resistance using a Martindale abrasion tester (ISO 12947-2), tensile strength of coated fabrics (ASTM D5035), and flex resistance by repeated bending (ASTM D3923). Compare results to uncoated controls to quantify performance improvements. [1]

Technical Considerations and Advanced Applications

Advanced Processing Techniques

Recent advances in application methods have demonstrated the potential for supercritical carbon dioxide (scCO₂) as an environmentally benign medium for depositing HMMM-crosslinked coatings on textiles. This innovative approach offers several advantages over conventional solvent-based application, including enhanced uniformity of deposition, elimination of volatile organic compounds (VOCs), and improved penetration into complex textile architectures. The scCO₂ process involves dissolving the fluoropolymer or functional polymer along with HMMM crosslinker and a diisocyanate co-crosslinker in supercritical CO₂, followed by rapid depressurization to deposit a uniform coating on the textile substrate. Research has shown that coatings applied via this method demonstrate superior durability in laundry resistance tests compared to those applied from traditional liquid solvents like 1,1,2-trichlorotrifluoroethane. This technique represents a promising direction for sustainable textile processing while maintaining high performance standards. [5]

Safety, Regulatory, and Environmental Considerations

When working with HMMM and related crosslinking agents, researchers must adhere to strict safety protocols due to potential health hazards identified in safety data sheets. HMMM carries GHS hazard warnings including H317 (may cause allergic skin reaction), H319 (causes serious eye irritation), H341 (suspected of causing genetic defects), and H351 (suspected of causing cancer). Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn when handling the material, and procedures should be conducted in a well-ventilated fume hood. Of particular environmental concern is the potential for HMMM to leach from treated products during use and cleaning, as studies have detected it in urban watersheds, where it is classified as a contaminant of emerging concern. Researchers should implement appropriate containment measures for process waste and consider the development of closed-loop processing to minimize environmental discharge. [2]

Graphical Workflow and Crosslinking Mechanism

G SubstratePreparation Substrate Preparation (cleaning, drying) Formulation Coating Formulation (base polymer, HMMM, catalyst) SubstratePreparation->Formulation Application Coating Application (spray, knife, Meyer rod) Formulation->Application Curing Thermal Curing (140-160°C, 2-5 min) Application->Curing Evaluation Performance Evaluation (gel fraction, contact angle, durability) Curing->Evaluation

Figure 1: Experimental workflow for textile coating with HMMM crosslinker

G Polymer Polymer Chain with OH Groups Crosslinked Crosslinked Network (3D structure) Polymer->Crosslinked Condensation Reaction HMMM HMMM Crosslinker (C₁₅H₃₀N₆O₆) HMMM->Crosslinked Etherification Catalyst Acid Catalyst Catalyst->Crosslinked Acceleration Methanol Methanol Byproduct Crosslinked->Methanol Byproduct

Figure 2: HMMM crosslinking mechanism with polymer functional groups

Troubleshooting and Technical Support

Common challenges in HMMM-crosslinked textile coatings include incomplete curing, manifested as low gel fraction and poor solvent resistance. This can be addressed by increasing catalyst concentration (within 0.5-2% range) or elevating curing temperature. Brittle coatings with poor flex resistance often result from excessive crosslinker dosage; reduce HMMM content by 5-10% and re-evaluate. Coating defects such as cratering or orange peel typically indicate compatibility issues between formulation components; incorporate appropriate wetting agents or co-solvents to improve film formation. For specialized applications requiring enhanced oil repellency, consider formulating HMMM with fluoropolymer systems as demonstrated in supercritical CO₂ deposition research, which showed excellent omniphobic properties after multiple laundry cycles. [5] [1] [4]

References

Hexamethylolmelamine in melamine formaldehyde polymers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Role of Hexamethylolmelamine

This compound (HMM; CAS 39863-30-4) is the fully hydroxymethylated monomer derived from melamine and formaldehyde [1]. It serves as the essential precursor for producing industrial crosslinking resins like Hexamethoxymethylmelamine (HMMM) [2] [3].

Molecular Formula: C₉H₁₈N₆O₆ [1] Molar Mass: 306.28 g/mol [1] HMM contains six hydroxymethyl groups (-CH₂OH) attached to the nitrogen atoms of the triazine ring, which can undergo further reactions like etherification to form methoxymethyl groups [4].

The following workflow illustrates the primary production pathway from raw materials to the final, widely used crosslinker, HMMM.

hmm_synthesis Synthesis of this compound and Hexamethoxymethylmelamine Melamine Melamine Hydroxymethylation\n(Alkaline pH, ~50°C) Hydroxymethylation (Alkaline pH, ~50°C) Melamine->Hydroxymethylation\n(Alkaline pH, ~50°C) Formaldehyde Formaldehyde Formaldehyde->Hydroxymethylation\n(Alkaline pH, ~50°C) HMM HMM Hydroxymethylation\n(Alkaline pH, ~50°C)->HMM Etherification\n(Acidic pH, 48-58°C) Etherification (Acidic pH, 48-58°C) HMM->Etherification\n(Acidic pH, 48-58°C) Methanol Methanol Methanol->Etherification\n(Acidic pH, 48-58°C) HMMM HMMM Etherification\n(Acidic pH, 48-58°C)->HMMM

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (HMM)

This is the foundational hydroxymethylation reaction [1] [5].

  • Step 1 - Reaction Setup: Add 37.8 g (0.3 mol) of melamine and 195 g of a 37% w/w aqueous formaldehyde solution (2.4 mol) into a reactor equipped with a mechanical stirrer and condenser [1].
  • Step 2 - pH Adjustment: Adjust the pH of the mixture to 8.3 using a sodium hydroxide (NaOH) solution [1] [5]. A sodium bicarbonate/carbonate buffer system can also be used to maintain a stable pH of 8.0-8.5 for a higher hydroxymethyl content [5].
  • Step 3 - Reaction Execution: Heat the reaction mixture on a water bath to 50°C with continuous stirring. Maintain this temperature for 70-80 minutes, during which the melamine will completely dissolve [1].
  • Step 4 - Product Isolation: Upon cooling, a thick white precipitate of HMM monohydrate forms. Recover the product by suction filtration [1] [5].
  • Step 5 - Drying: Dry the solid product at 50°C [1].
  • Expected Outcome: A white crystalline solid. Yield is typically 68-75% when performed at 50°C, but can reach quantitative yields if conducted at room temperature over a longer period (e.g., two weeks). Melting point: 147-154°C [1].
Protocol 2: Synthesis of Hexamethoxymethylmelamine (HMMM) from HMM

This protocol details the etherification of HMM to its more stable, commercial methyl ether form [2].

  • Step 1 - Reaction Mixture: Add HMM and methanol to the reactor in a weight ratio of 1:1.2 (HMM:Methanol). Stir the mixture [2].
  • Step 2 - Catalysis and Etherification: Heat the mixture to 48-58°C. Add diluted sulfuric acid to the reaction mixture until the pH reaches 2-3. Maintain the temperature and continue stirring. The material will become clear; once clear, maintain the reaction (insulate) for 60-120 minutes [2].
  • Step 3 - Neutralization: While maintaining the temperature, add a sodium hydroxide solution to neutralize the catalyst until the pH reaches 7.5-8.5. Continue stirring for more than 5 minutes to ensure complete neutralization [2].
  • Step 4 - Solvent Recovery: Heat the mixture to distill off and recover the excess methanol [2].
  • Step 5 - Product Collection: After methanol recovery is complete, cool the residue to obtain the final HMMM resin [2].

Properties and Handling Information

The tables below summarize key chemical data and handling information for HMM and HMMM.

Table 1: Physicochemical Properties

Property This compound (HMM) Hexamethoxymethylmelamine (HMMM)
CAS Number 39863-30-4 [1] 3089-11-0 [4]
Molecular Formula C₉H₁₈N₆O₆ [1] C₁₅H₃₀N₆O₆ [4]
Molecular Weight 306.28 g/mol [1] 390.44 g/mol [4]
Physical Form White crystalline solid [1] White crystalline solid or powder [3]
Melting Point 147-154°C [1] 40-42°C [3]
Solubility Soluble in water (from reaction mixture) [1] Slightly soluble in water; readily soluble in organic solvents (e.g., methanol) [3]

Table 2: Safety and Handling Overview

Aspect Guidelines
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid contact with skin and eyes. Avoid generating dust/aerosols [6].
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from moisture [6] [3].
Stability & Reactivity Keep away from strong oxidizing agents and water/moisture to prevent hazardous reactions [3]. The thermal stability of HMM should be considered, as it is a subject of research [7].
Catalyst Note Using inorganic acids (e.g., H₂SO₄) as catalysts in etherification allows for more complete neutralization compared to organic acids, minimizing intermediate formation and maintaining product purity [2].

Industrial Applications and Market Context

HMM's primary industrial value lies in its conversion to HMMM, a high-performance crosslinker.

  • Crosslinking Mechanism: HMMM acts as a hexa-functional crosslinking agent, reacting with hydroxyl (-OH) and carboxyl (-COOH) groups in various polymers to form stable, crosslinked networks [3].
  • Key Applications:
    • Coatings: Used in automotive finishes, coil coatings, and can coatings to enhance durability, hardness, flexibility, and chemical resistance [3]. It is also a key ingredient in high-solids and water-thinnable paints [3].
    • Rubber Industry: Serves as a vulcanizing agent and adhesion promoter (e.g., with resorcinol or novolak resins) in the production of automotive tires and other rubber products, improving their performance [3].
  • Procurement Considerations: Industrial production and procurement of HMMM are directly influenced by the cost and availability of its raw materials: melamine, formaldehyde, and methanol [3].

Key Takeaways for Researchers

  • Critical Intermediate: HMM is the necessary precursor for manufacturing the commercially vital crosslinker HMMM.
  • Controlled Synthesis is Key: The properties and performance of the final resin are highly dependent on the careful control of pH, temperature, reactant ratios, and catalyst choice during both the hydroxymethylation and etherification stages [2] [5].
  • Industrial Relevance: The protocols for synthesizing HMM and HMMM are directly applicable in industrial settings for producing crosslinking agents used in high-performance coatings and rubber materials [2] [3].

References

etherification of Hexamethylolmelamine to methoxy derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexamethoxymethyl Melamine (HMMM)

Hexamethoxymethyl Melamine (HMMM) is a partially methylated ether derivative of Hexamethylolmelamine (HMM). It serves as a key cross-linking agent in various industrial applications due to its stability and reactivity. The resin is particularly valued in the rubber industry for enhancing the adhesion between rubber and reinforcing materials like brass-plated steel cords, as well as for improving the aging resistance of vulcanized rubbers [1].

Synthesis Protocols

The synthesis of HMMM involves a two-step process: initial hydroxymethylation of melamine followed by etherification with methanol. The following table summarizes the key reagents and typical conditions for the etherification step as derived from a patent [1]:

Parameter Specification / Condition
Etherification Agent Methanol [1]
Catalyst Strong acid (e.g., p-toluenesulfonic acid, sulfuric acid, nitric acid) [1]
Reaction pH Acidic (pH < 7) [1]
Reaction Temperature 40-65 °C [1]
Key Process Removal of water by distillation to drive reaction equilibrium [1]
Post-reaction Neutralization of catalyst with alkali (e.g., NaOH, KOH) [1]

A detailed, step-by-step experimental procedure is outlined below.

Detailed Experimental Procedure for HMMM Synthesis

Step 1: Preparation of this compound (HMM) Monomer This first step involves the hydroxymethylation of melamine, which is typically prepared in situ and used directly in the next step.

  • Charge: Add 1 mole of melamine, 7-9 moles of formaldehyde (e.g., as a 37% aqueous solution), and an alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) to a reactor. A slight molar excess of formaldehyde ensures complete hydroxymethylation [1].
  • Hydroxymethylation: Heat the mixture to 50-80 °C with constant stirring. Maintain this temperature for 1-3 hours until the melamine is fully dissolved and the reaction is complete, yielding a clear solution of HMM [1].
  • Cooling: Allow the HMM solution to cool to room temperature for the next step.

Step 2: Etherification to Hexamethoxymethyl Melamine (HMMM) The HMM solution is now etherified using methanol under acidic conditions.

  • Add Methanol: Transfer the HMM solution into a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus. Add a significant excess of methanol (e.g., 10-15 moles per mole of melamine used) to act as both a reactant and a solvent [1].
  • Acidify and Catalyze: Adjust the reaction mixture to a pH of 1-3 using a strong acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or nitric acid [1].
  • Etherification Reaction: Heat the mixture to a temperature between 40-65 °C with continuous stirring. Maintain this temperature for several hours to facilitate the etherification reaction [1].
  • Remove Water: As the reaction proceeds, water is formed as a by-product. Continuously remove water from the system by distillation (e.g., using a Dean-Stark trap or similar apparatus) to shift the reaction equilibrium toward the desired HMMM product [1].
  • Monitor Reaction: Monitor the reaction progress by tracking the amount of water collected or through analytical techniques like thin-layer chromatography (TLC).
  • Neutralize: Once the reaction is complete, cool the mixture to below 30 °C. Carefully neutralize the acid catalyst by adding an aqueous solution of an alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is neutral (pH ~7) [1].
  • Concentrate: Remove the excess methanol and other volatile components under reduced pressure to obtain the crude HMMM resin as a viscous liquid or solid [1].
  • Optional Purification: The resin can be further purified by dissolving it in a suitable solvent (like acetone) and precipitating it in water, followed by filtration and drying [1].

Applications & Performance Data

HMMM resin is primarily used as an adhesive agent in rubber compounds. The following table summarizes its performance in a rubber formulation compared to a reference resin, demonstrating its effectiveness in enhancing adhesive strength and aging resistance [1]:

Performance Metric HMMM-based Formulation Reference Formulation (Resorcinol Formaldehyde Resin)
Initial Adhesive Strength (N/cm) 210 180
Adhesive Strength after 24h Steam Aging (N/cm) 175 140
Heat Aging Resistance Excellent Good

The experimental data from the patent indicates that the HMMM resin provides superior initial adhesion and, crucially, retains a higher percentage of its adhesive strength after exposure to steam aging, which is a key indicator of long-term durability in rubber products [1].

Reaction Pathway & Workflow Visualization

The following Graphviz diagram illustrates the two-step synthesis pathway from melamine to the final HMMM product, including key reaction conditions.

G Start Melamine HMM This compound (HMM) Start->HMM Step 1: Hydroxymethylation HMMM Hexamethoxymethyl Melamine (HMMM) HMM->HMMM Step 2: Etherification Cond1 Conditions: • Formaldehyde (7-9 mol) • Alkaline Catalyst • 50-80°C • 1-3 hours Cond2 Conditions: • Methanol (excess) • Acid Catalyst (pH 1-3) • 40-65°C • Remove H₂O by distillation • Neutralize with alkali

Conclusion

This guide provides a consolidated overview of the synthesis and application of Hexamethoxymethyl Melamine resin. The protocols detailed herein, particularly the acid-catalyzed etherification with continuous water removal, are critical for producing high-quality HMMM. The experimental data confirms its superior performance as an adhesive agent in rubber composites, offering enhanced initial strength and durability against aging.

References

Comprehensive Application Notes and Protocols: Hexamethylolmelamine Acid Catalyst Condensation Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Hexamethylolmelamine (HMM) represents a crucial methylolated melamine derivative with significant industrial importance in cross-linked polymer systems and coating technologies. This hexa-functional monomer (CAS No. 39863-30-4) with molecular formula C₉H₁₈N₆O₆ and molecular weight of 306.28 g/mol serves as a versatile precursor for thermosetting resins through acid-catalyzed condensation reactions [1]. The compound typically presents as a colorless to slightly yellow thick liquid under standard conditions, classified as a thermosetting resin primer that undergoes irreversible transition from soluble to insoluble forms at elevated temperatures [1].

The unique reactivity profile of HMM stems from its molecular structure featuring six reactive hydroxymethyl groups (-CH₂OH) attached to the triazine ring system. These groups undergo sequential condensation reactions under acidic conditions, initially forming methylene bridges (-CH₂-) or ether linkages (-CH₂-O-CH₂-) between melamine rings, ultimately creating highly cross-linked, three-dimensional networks [1]. This cross-linking capability forms the basis for its extensive applications in surface coatings, textile finishes, industrial adhesives, and paper treatments where durable, solvent-resistant properties are essential.

Acid Catalysis Mechanism in Condensation Reactions

Fundamental Principles of Acid Catalysis

Acid catalysis significantly accelerates the condensation reactions of this compound through protonation mechanisms that enhance electrophilic character. In general acid catalysis, all species capable of donating protons contribute to reaction rate acceleration, with stronger acids typically demonstrating greater catalytic effectiveness [2]. The catalytic process follows the Bronsted-Lowry principle where initial proton transfer from an acidic catalyst to the reactant creates a more reactive electrophilic species [2]. In the context of HMM condensation, the critical protonation step activates the hydroxymethyl groups toward nucleophilic attack and subsequent elimination of water or formaldehyde.

The reaction kinetics in acid-catalyzed HMM condensation can be described by the rate equation for general acid catalysis: Rate = k[SH⁺][HMM][Nucleophile] + k₁[AH][HMM][Nucleophile] where SH⁺ represents protonated solvent molecules, AH denotes other acidic species present in the system, and the specific rate constants depend on the acid strength and reaction conditions [2]. This catalytic diversity allows for flexibility in selecting acid catalysts based on processing requirements, pot life considerations, and final material properties.

Mechanistic Pathways in HMM Condensation

The acid-catalyzed condensation of this compound proceeds through two primary pathways:

  • Methylene Bridge Formation: Protonation of a hydroxymethyl group followed by nucleophilic attack by an amine functionality on a second melamine ring, resulting in direct methylene linkage with liberation of water.
  • Ether Bridge Formation: Interim formation of methylene ether bridges through alcohol-mediated condensation, which may subsequently eliminate formaldehyde under elevated temperatures to yield methylene bridges [1].

The proximity effect of multiple hydroxymethyl groups on the triazine ring creates cooperative catalytic effects, with initial condensations potentially accelerating subsequent reactions through inductive effects and increased local concentration of reactive species. This sequential reactivity enables controlled advancement of molecular weight during initial reaction stages before the rapid gelation characteristic of thermoset formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from melamine and formaldehyde under basic conditions [1].

Materials:

  • Melamine (37.8 g, 0.3 mol)
  • Formaldehyde solution, 37% (195 g, 2.4 mol)
  • Sodium hydroxide solution, 10% (for pH adjustment)

Equipment:

  • 500 mL resin flask equipped with mechanical stirrer
  • Water bath with temperature control
  • Condenser
  • Filtration apparatus
  • Drying oven

Procedure:

  • Charge the formaldehyde solution to the resin flask
  • Adjust pH to 8.3 using sodium hydroxide solution
  • Add melamine to the formaldehyde solution while stirring
  • Heat reaction mixture in water bath at 50°C with continuous stirring
  • Monitor reaction for 70-80 minutes until complete melamine dissolution occurs
  • Cool reaction mixture to room temperature
  • Collect precipitated product by filtration
  • Dry product at 50°C until constant weight achieved
  • Characterize by melting point (147-153°C) and infrared spectroscopy

Key Parameters:

  • Molar ratio: Formaldehyde to melamine = 8:1
  • Reaction temperature: 50°C
  • Reaction time: 70-80 minutes
  • pH control: Critical at 8.3 to ensure complete methylolation

Alternative Method: The reaction can proceed at room temperature over a two-week period to achieve quantitative yield with similar product characteristics [1].

Protocol 2: Acid-Catalyzed Condensation for Cross-Linked Network Formation

Objective: To catalyze the condensation of this compound using acid catalysts to form cross-linked networks [1].

Materials:

  • This compound (10 g)
  • Acid catalyst (select based on application):
    • p-Toluenesulfonic acid (0.1-0.5 g)
    • Phosphoric acid (0.1-0.3 g)
    • Ammonium sulfate (0.2-0.6 g)
  • Solvent (if required): water, methanol, or ethanol

Equipment:

  • Heating mantle with temperature control
  • Mechanical stirrer
  • Thin film applicator
  • Cure monitoring apparatus

Procedure:

  • Prepare HMM solution in appropriate solvent (30-50% solids)
  • Add acid catalyst (1-5% based on HMM weight) with thorough mixing
  • Apply mixture to substrate if required for coating applications
  • Initiate condensation by heating to 90-150°C depending on catalyst activity
  • Maintain at cure temperature for 1-30 minutes
  • Monitor system for gelation or viscosity advancement
  • Post-cure if necessary at elevated temperatures to complete network formation

Key Parameters:

  • Catalyst selection: Determines cure temperature and reaction rate
  • Cure schedule: Time-temperature profile critical for complete reaction
  • Solvent selection: Affects solution viscosity and film formation characteristics

Data Presentation and Analysis

Reaction Parameters and Characterization Data

Table 1: Optimization Parameters for this compound Synthesis

Parameter Range Tested Optimal Value Impact on Reaction
Formaldehyde:Melamine ratio 6:1 to 10:1 8:1 Complete methylolation, minimal free formaldehyde
Reaction temperature 25°C to 70°C 50°C Reasonable reaction rate without side products
Reaction pH 7.5 to 9.5 8.3 Maximum solubility and conversion
Reaction time at 50°C 30-120 minutes 70-80 minutes Complete dissolution, optimal yield
Yield - 68-75% Balance between conversion and isolation efficiency

Table 2: Acid Catalyst Performance in HMM Condensation

Acid Catalyst Concentration Effective Cure Temperature Gel Time Application Suitability
p-Toluenesulfonic acid 1-2% 90-120°C 5-15 minutes High-performance coatings
Phosphoric acid 1-3% 120-150°C 10-25 minutes High-temperature applications
Ammonium sulfate 2-5% 130-150°C 8-20 minutes Textile finishes, paper coating
Hydrochloric acid 0.5-1% 70-100°C 2-8 minutes Fast-cure systems (limited pot life)

Table 3: Physical Properties of this compound

Property Value Conditions Method
Boiling point 349.8±25.0 °C Predicted Computational estimation
Density 1.384±0.06 g/cm³ Predicted Computational estimation
pKa 5.71±0.10 Predicted Computational estimation
Physical state Colorless to yellow thick liquid Room temperature Visual observation
Solubility Soluble in hot water (70-80°C) Dilutable with cold water Solubility test
Gel transition Reversible gel when cold, soluble in hot water Temperature-dependent Functional property

Quality Control and Analytical Methods

Characterization Techniques

Several analytical methods provide critical quality assessment parameters for this compound and its condensation products:

  • Hydroxymethyl Group Determination: Titrimetric methods to quantify reactive hydroxymethyl content, typically expressed as degree of methylolation
  • Gel Permeation Chromatography: Monitor molecular weight advancement during condensation reactions
  • Thermal Analysis: Differential scanning calorimetry (DSC) to identify cure exotherms and optimize temperature profiles
  • FT-IR Spectroscopy: Characteristic absorptions at 6.40 μm (strong), 6.65 μm (medium), 6.90 μm (weak), 7.20 μm (medium), 7.50 μm (weak), 7.82 μm (strong), and 10.10 μm (strong) provide fingerprint for chemical structure [1]
  • Pot Life Assessment: Viscosity advancement measurements under processing conditions to determine application window
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for HMM Synthesis and Application

Problem Potential Causes Solutions
Incomplete dissolution Low formaldehyde ratio, incorrect pH, insufficient temperature Check molar ratio, adjust pH to 8.3, ensure temperature ≥50°C
Premature gelation Acid contamination, elevated storage temperature Ensure neutral pH during synthesis, store at <25°C
Insufficient cure Inadequate catalyst, low cure temperature, short cure time Optimize catalyst level, increase temperature, extend cure time
Coating defects Rapid solvent evaporation, high viscosity, poor substrate wetting Adjust solvent composition, moderate solids content, use appropriate additives

Experimental Workflow and Reaction Mechanisms

The following diagram illustrates the complete experimental workflow for this compound synthesis and acid-catalyzed condensation:

HMM_Workflow This compound Synthesis and Condensation Workflow cluster_synthesis HMM Synthesis Phase cluster_condensation Acid-Catalyzed Condensation Phase Start Start Reaction Setup Step1 Charge Formaldehyde Solution (37%, 2.4 moles) Start->Step1 Step2 Adjust pH to 8.3 with NaOH Solution Step1->Step2 Step3 Add Melamine (0.3 moles) Step2->Step3 Step4 Heat at 50°C with Stirring for 70-80 minutes Step3->Step4 Step5 Monitor for Complete Dissolution Step4->Step5 Step6 Cool to Room Temperature Step5->Step6 Step7 Collect Product by Filtration Step6->Step7 Step8 Dry at 50°C (Yield: 68-75%) Step7->Step8 Step9 Characterize Product (Mp: 147-153°C, FT-IR) Step8->Step9 Step10 Prepare HMM Solution (30-50% Solids) Step9->Step10 Step11 Add Acid Catalyst (1-5% based on HMM weight) Step10->Step11 Step12 Apply to Substrate (if coating application) Step11->Step12 Step13 Heat to 90-150°C for Condensation Step12->Step13 Step14 Monitor Gelation/ Cure Progression Step13->Step14 Step15 Post-Cure if Needed Step14->Step15 End Cross-Linked Network Formed Step15->End

The mechanistic pathway for acid-catalyzed condensation is illustrated below:

HMM_Mechanism Acid-Catalyzed Condensation Mechanism of HMM cluster_catalyst Acid Catalyst (Regenerated) StepA Protonation of Hydroxymethyl Group by Acid Catalyst StepB Formation of Carbocation or Activated Complex StepA->StepB StepC Nucleophilic Attack by Amine Group of Second Melamine StepB->StepC StepD Formation of Methylene Bridge with Water Elimination StepC->StepD StepD->StepA Acid Catalyst Regenerated StepE Further Condensation to Form 3D Cross-Linked Network StepD->StepE StepF Alternative: Ether Bridge Formation with Alcohol Elimination StepD->StepF With alcohol present StepG Formaldehyde Elimination at Higher Temperature StepF->StepG At elevated temperature StepH Conversion to Methylene Bridge StepG->StepH At elevated temperature StepH->StepA Acid Catalyst Regenerated StepH->StepE At elevated temperature

Applications and Industrial Relevance

The versatile application profile of this compound stems from its exceptional cross-linking capability. Key application areas include:

  • Surface Coatings: HMM serves as a cross-linker for hydroxy-functional polymers in industrial coatings, providing excellent hardness, chemical resistance, and durability [1]. The cured films demonstrate remarkable solvent resistance and mechanical properties.

  • Textile Finishes: As a durable press reactant for cellulose fibers, HMM imparts wrinkle resistance and dimensional stability to textiles through formation of covalent bonds with hydroxyl groups on cellulose chains.

  • Paper Coatings: Enhancement of wet strength and surface properties in specialty paper products through similar cross-linking mechanisms with cellulose fibers.

  • Composite Materials: As a component in thermoset matrix systems for composites requiring high thermal stability and chemical resistance.

The processing flexibility of HMM systems allows formulation with various co-reactants and adjustment of cure schedules to meet specific application requirements. Compatibility with cationic and nonionic surfactants further enhances formulation versatility [1].

References

Application Notes: Hexammethylolmelamine (HMM) Thermoset Resin

Author: Smolecule Technical Support Team. Date: February 2026

Hexamethylolmelamine (HMM) is a key intermediate in the family of amino (melamine-) formaldehyde resins. As a highly functionalized molecule, it readily forms dense, three-dimensional networks upon curing, resulting in thermoset materials known for their excellent hardness, chemical resistance, and thermal stability [1] [2]. Its primary function is to act as a cross-linking agent in various polymeric systems.

Chemical Profile
Property Description
CAS Number 39863-30-4 [2]
Molecular Formula C₉H₁₈N₆O₆ [2]
Molecular Weight 306.28 g/mol [2]
IUPAC Name 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine [2]
Common Synonyms This compound; HMM; Hexamethoxymethyl Melamine [2]
Key Applications & Cross-linking Mechanisms

HMM and its etherified derivatives (like Hexamethoxymethyl Melamine) are not typically used as standalone resins but are crucial as cross-linkers for polymers containing functional groups such as hydroxyls, carboxyls, and amides [2] [3]. The cross-linking reaction is typically acid-catalyzed [2] [4].

The table below summarizes its primary application domains and the underlying chemistry:

Application Domain Function Target Polymer/Substrate Cross-linking Reaction
Coatings & Adhesives Cross-linker for hard, solvent-resistant films [2] [3] Polyesters, Acrylics, Epoxies (with -OH, -COOH) [2] [3] Etherification/Transetherification [2]
Rubber Vulcanization Resin co-curing agent to enhance aging resistance and adhesion [4] Natural Rubber, SBR, Butadiene Rubber [4] Acid-catalyzed condensation with rubber chains [4]

The following diagram illustrates the general synthesis and application workflow for HMM resin in a coatings context.

Start Start: Melamine + Formaldehyde Step1 Alkaline-Condition Reaction pH 8.3, 50°C Start->Step1 Step2 Form HMM Intermediate (this compound) Step1->Step2 Step3 Etherification with Alcohol (e.g., Methanol) Step2->Step3 Step4 Produce Alkylated HMM Resin (e.g., Hexamethoxymethyl Melamine) Step3->Step4 Step5 Formulate Coating/Adhesive Step4->Step5 Step6 Apply with Acid Catalyst & Heat Cure Step5->Step6 End Cross-linked Thermoset Network (Hard, Solvent-Resistant Film) Step6->End

Experimental Protocols

Protocol 1: Synthesis of this compound (HMM) [2]

This protocol describes the laboratory-scale synthesis of HMM from melamine and formaldehyde.

  • Objective: To prepare this compound as a precursor for advanced resin formulations.
  • Materials:
    • Melamine (37.8 g, 0.3 mol)
    • Formaldehyde solution, 37% (195 g, 2.4 mol)
    • Sodium Hydroxide (NaOH) solution, for pH adjustment
  • Equipment:
    • Resin flask equipped with a mechanical stirrer and condenser
    • Water bath
    • Thermometer
    • Filtration apparatus
    • Drying oven
  • Procedure:
    • Charge the formaldehyde solution into the resin flask.
    • Adjust the pH of the formaldehyde to 8.3 using the NaOH solution.
    • Add the melamine to the flask.
    • Heat the mixture on a water bath to 50°C with continuous stirring.
    • Maintain reaction at 50°C for 70-80 minutes, or until all melamine has dissolved.
    • Cool the reaction mixture. A thick white precipitate (HMM monohydrate) will form.
    • Filter the product.
    • Dry the filter cake at 50°C.
  • Expected Outcome: A white, crystalline solid. Yield: 68-75%. Melting point: 147-153°C (with partial melting around 120-140°C) [2].
Protocol 2: Cross-linking of HMM Derivatives in Coating Formulations [2] [3]

This general protocol outlines the use of an etherified HMM resin (e.g., Hexamethoxymethyl Melamine) to cross-link a functional polymer.

  • Objective: To form a hardened, cross-linked polymer film using HMM resin as a cross-linker.
  • Materials:
    • Alkylated HMM resin (e.g., Hexamethoxymethyl Melamine)
    • Functional polymer (e.g., polyester polyol, acrylic polyol)
    • Acid catalyst (e.g., p-Toluenesulfonic acid)
    • Solvent (as required for application viscosity)
  • Equipment:
    • Mixing vessel
    • Application tool (e.g., draw-down bar, spray gun)
    • Curing oven
  • Procedure:
    • Formulation: Mix the alkylated HMM resin with the functional polymer. A typical starting ratio is 80:20 to 90:10 (polymer:HMM resin, by weight). Add 0.5-2.0% acid catalyst (by weight of total resin solids) [2] [3].
    • Application: Apply the mixture to a substrate (e.g., metal panel) to form a wet film of uniform thickness.
    • Curing: Bake the coated panel in an oven. A typical cure schedule is 10-30 minutes at 120-150°C. The optimal time and temperature depend on the specific polymer and catalyst used.
  • Characterization:
    • Solvent Resistance: Test by rubbing the cured film with a cloth soaked in methyl ethyl ketone (MEK); a highly cross-linked film will resist dissolution.
    • Pendulum Hardness: Measure using a König or Persoz pendulum to quantify film hardness.
    • Gel Content: Extract the cured film in a suitable solvent (e.g., acetone) to determine the fraction of insoluble, cross-linked material.

Important Considerations for Researchers

For researchers, especially in drug development, it is critical to note:

  • Toxicity and Regulatory Status: Melamine-formaldehyde resins have faced regulatory scrutiny due to potential toxicity concerns (e.g., melamine migration). Any application in pharmaceuticals would require extensive safety testing and approval.
  • Focus on Material Science: The established applications of HMM are firmly in the domain of industrial materials science (coatings, adhesives, rubber). Repurposing it for a biological context would be a significant innovation and necessitate a thorough investigation of its biocompatibility and degradation profile.

References

reducing free formaldehyde Hexamethylolmelamine production

Author: Smolecule Technical Support Team. Date: February 2026

Modification Techniques to Reduce Formaldehyde

Based on the search results, the most promising method involves copolymerization with specific modifiers. One study detailed the incorporation of ethylene glycol and caprolactam during the synthesis of melamine-formaldehyde (MF) resins, which successfully improved flexibility, storage stability, and reduced free formaldehyde content [1].

The table below summarizes the optimal modification conditions and their effects as reported in the study:

Modification Parameter Optimal Molar Ratio Key Effect on Resin Properties
Ethylene Glycol 1.0 (to melamine) Enhances flexibility and storage stability [1].
Caprolactam 0.12 (to formaldehyde) Effectively reduces free formaldehyde content [1].

Synthesis and Workflow for Modified MF Resins

The following diagram illustrates the general experimental workflow for producing a modified MF resin, based on the methodology from the search results [1].

MF_Resin_Synthesis Start Start: Charge Reactor A Add Formaldehyde, Ethylene Glycol, Water Start->A B Adjust pH to 9.0 with Triethanolamine A->B C Add 80% of Melamine B->C D Heat to 80°C Hold for 40 min C->D E Add remaining Melamine and Caprolactam D->E F Condensation Reaction (pH 8.5-9.0) E->F G Monitor Water Dilution Capacity (WDC: 2.3-2.5) F->G G->F WDC Not Reached H Cool to 40°C Reaction Complete G->H

The key steps in the synthesis protocol are [1]:

  • Initial Charge: Formaldehyde, ethylene glycol, and water are added to the reactor. The pH is adjusted to 9.0 with triethanolamine.
  • First Methylolation: 80% of the total melamine is added. The temperature is raised to 80°C and maintained for 40 minutes.
  • Co-modifier Addition: The remaining melamine and the caprolactam are introduced to the reaction mixture.
  • Condensation: The condensation reaction continues under a basic pH (8.5-9.0).
  • Endpoint Determination: The reaction is terminated by cooling when the desired Water Dilution Capacity (WDC) of 2.3 to 2.5 is reached. WDC is determined by the amount of water that can be added to 5g of resin before it turns hazy and precipitates [1].

Frequently Asked Questions

Why is my resin stability poor, and how can I improve it? Poor storage stability is often due to a high concentration of reactive groups in the resin. The incorporation of modifiers like ethylene glycol and caprolactam can enhance stability by altering the molecular structure and reducing the reactivity of the resin mixture [1].

Besides co-modifiers, what other strategies can lower formaldehyde? The molar ratio of formaldehyde to melamine is a fundamental factor. Using a lower F:M ratio can directly reduce the potential for free formaldehyde. Furthermore, using scavengers such as urea or aromatic sulfonyl compounds during or after synthesis can help absorb released formaldehyde [1].

A Path Forward for Your Research

The information from your search provides a solid foundation and confirms that modifying MF resins with compounds like ethylene glycol and caprolactam is a viable technical path. To build your complete technical support center, I suggest you:

  • Consult Specialized Databases: The specifics for hexamethylolmelamine may differ slightly from general MF resins. I recommend searching deeper in patent databases (like USPTO or Google Patents) and academic journals (via Scopus or Web of Science) using the identified modifiers as keywords.
  • Refine Your Search: Using terms like "This compound modification protocol" or "HMMM free formaldehyde reduction patent" may yield more targeted experimental details.

References

improving etherification degree Hexamethylolmelamine resin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is etherification degree? Extent to which hydroxymethyl groups (-CH₂OH) on HMM react with methanol to form more stable methoxymethyl groups (-CH₂OCH₃) [1].
Why is high etherification important? Improves resin stability, reduces self-condensation, enhances solubility in organic solvents, and ensures consistent performance as a crosslinking agent [2] [3].
What is a typical etherification catalyst? Acid catalysts like toluene-p-sulfonic acid, sulfuric acid, or nitric acid are commonly used [1].
How is reaction completion monitored? Techniques include measuring viscosity, determining water dilution tolerance, or analyzing for free formaldehyde content [4].

Troubleshooting Common Experimental Issues

The flowchart below outlines a systematic approach to diagnosing and resolving low etherification degree. Follow the paths to identify potential root causes and solutions.

etherification_troubleshooting start Low Etherification Degree cond1 Is free formaldehyde content too high in initial HMM? start->cond1 cond2 Is pH correctly controlled during etherification? cond1->cond2 No sol1 Increase formaldehyde-to-melamine molar ratio during methylolation Ensure complete methylolation reaction cond1->sol1 Yes cond3 Is methanol amount sufficient for reaction? cond2->cond3 Yes sol2 Use acid catalyst (e.g., toluene-p-sulfonic acid) Maintain pH between 1-3 for etherification Neutralize catalyst post-reaction [1] cond2->sol2 No cond4 Are condensation side reactions occurring excessively? cond3->cond4 Yes sol3 Increase methanol-to-HMM molar ratio Ensure adequate reaction time with methanol [1] cond3->sol3 No cond4->sol2 No sol4 Control reaction temperature Avoid excessive acidity Consider adding polymerization inhibitors [5] cond4->sol4 Yes

Detailed Experimental Protocol

Here is a detailed method for synthesizing a highly etherified HMM resin (Hexamethoxymethylmelamine, HMMM), based on the patented process [1].

Synthesis of Hexamethoxymethyl Melamine (HMMM)

Objective: To prepare HMMM with a high degree of etherification and low free formaldehyde content.

Key Parameters:

Parameter Specification / Target Value
Formaldehyde-to-Melamine Molar Ratio 2.5 or higher recommended for complete methylolation [6]
Methanol-to-Hydroxymethyl Group Ratio Ensure significant excess for complete etherification [1]
Etherification Catalyst Strong acid (e.g., toluene-p-sulfonic acid, sulfuric acid) [1]
Etherification pH 1 - 3 (acidic conditions) [1]
Reaction Temperature 60°C - 80°C (maintained during etherification) [1]
Target Free Formaldehyde < 0.2% by weight (in final product) [2]

Procedure:

  • Methylolation: In a reactor equipped with a stirrer, thermometer, and reflux condenser, charge formaldehyde solution. Adjust the pH to 8.5-9.0 using a mild base like triethanolamine. Gradually add melamine while stirring. Heat the mixture to 80°C and maintain for 40-60 minutes, or until a clear solution of hexamethylolmelamine (HMM) is obtained [1] [4].
  • Etherification: Cool the HMM solution to 60-70°C. Add a large excess of methanol. Adjust the pH to 1-3 by adding the acid catalyst (e.g., toluene-p-sulfonic acid). Maintain this temperature with continuous stirring for several hours to allow the etherification reaction to proceed [1].
  • Neutralization & Washing: After the reaction is complete, cool the mixture below 40°C. Neutralize the acid catalyst with a dilute alkali solution (e.g., sodium hydroxide or potassium hydroxide) [1].
  • Purification: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer (containing water, salts, and excess methanol). Wash the organic resin layer with water if necessary. Further purify the product via distillation under reduced pressure to remove residual water, methanol, and other volatile components [1].
  • Product Analysis: The final product is a clear, viscous liquid with a solid content >98% [2]. Characterize the product by measuring its free formaldehyde content, viscosity, and by spectroscopic methods (e.g., FT-IR) to confirm the structure and etherification degree.

Key Technical Insights for Optimization

  • Raw Material Purity: The purity of formaldehyde significantly impacts final resin quality and process consistency. Variability can lead to defects, requiring rigorous quality control [7].
  • Advanced Modification: For specialized applications (e.g., rubber-to-metal adhesives), research indicates that adding specific compounds like 2,6-di-tert-butylphenoxylmethylene mercaptobenzothiazole during etherification can incorporate azole heterocyclic rings and tert-butyl groups into the resin structure, significantly enhancing the adhesion properties of the final product [5].

References

optimizing hydroxymethylation reaction parameters

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Parameter Optimization

Parameter Challenge/Consideration Optimization & Solution
Formaldehyde Source Aqueous (formalin) limits substrate scope; gaseous is toxic and hazardous [1]. Use paraformaldehyde (PFA) slurry: safe, solid, provides gradual formaldehyde gas release upon heating [1].
Solvent Must facilitate reaction and be compatible with PFA depolymerization [1]. Ethanol or Isopropanol (IPA) gave highest yields (71%). Mixed solvents (e.g., THF with 10% EtOH) are an alternative [1].
Reaction Time Batch processes can require hours (e.g., 3.5 hours) [1]. In continuous flow, time reduced to ~8 minutes at 100°C for similar yield [1].
Reactor Type Handling solid slurries in flow can cause clogging [1]. Use a custom solid-compatible continuous flow reactor to safely contain and utilize gaseous formaldehyde [1].

Experimental Protocol: α-Hydroxymethylation of MVK in Flow

This detailed methodology is adapted from the proof-of-concept study for the α-hydroxymethylation of Methyl Vinyl Ketone (MVK) using a paraformaldehyde slurry in a continuous flow reactor [1].

  • Step 1: Reagent Preparation Prepare a slurry of paraformaldehyde (1.4 equivalents) in the chosen solvent (e.g., Ethanol or IPA). Ensure the mixture is well-suspended. The substrate, Methyl Vinyl Ketone (MVK), can be dissolved in the same solvent.

  • Step 2: Continuous Flow Setup Use a self-constructed solid-compatible continuous flow reactor designed to handle slurries and prevent clogging. The reactor must withstand elevated temperatures and pressures.

    • Reactor System: The setup should include pumps for slurry and substrate solution, a mixing unit, a heated reactor coil where the reaction occurs, and a back-pressure regulator.
    • Temperature: Set the reactor temperature to 100°C.
    • Pressure: Maintain elevated pressure to keep formaldehyde in solution and enhance safety.
    • Residence Time: Set the flow rates to achieve a residence time of approximately 8 minutes in the reactor coil.
  • Step 3: Reaction Execution Start the pumps to introduce the PFA slurry and the MVK solution into the reactor. The PFA depolymerizes in the heated coil, releasing formaldehyde gas in situ, which immediately reacts with MVK.

  • Step 4: Product Collection & Analysis Collect the output stream from the reactor. The product can be isolated and purified using standard techniques like column chromatography. The reported Space Time Yield (STY) for the optimized process was 2040 kg h⁻¹ m⁻³ [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low Yield Incomplete PFA depolymerization; insufficient reaction time; solvent choice. Increase reactor temperature; ensure adequate residence time; switch to a protic solvent like EtOH or IPA [1].
Reactor Clogging Poor slurry handling; solid accumulation in flow path. Use a reactor specifically designed for solids/slurries; optimize slurry concentration and consistency [1].
Etherification Side Product Use of alcoholic solvent at high temperature. If etherification is problematic, try a non-alcoholic solvent like 1,4-dioxane, though yield may be lower [1].

Key Workflow for Optimization

The following diagram illustrates the logical decision-making process for setting up and optimizing a hydroxymethylation reaction, based on the principles from the research.

Start Start: Plan Hydroxymethylation Source Formaldehyde Source Selection Start->Source PFA Paraformaldehyde (PFA) Source->PFA Preferred for safety & substrate scope Solvent Solvent Screening PFA->Solvent EtOH_IPA Ethanol or Isopropanol Solvent->EtOH_IPA Highest yields Setup Reactor Setup EtOH_IPA->Setup Flow Solid-Compatible Continuous Flow Reactor Setup->Flow Prevents clogging contains gas Temp Parameter Optimization Flow->Temp T1 Temperature: ~100°C Temp->T1 T2 Time: ~8 minutes Temp->T2 Success Successful Reaction T1->Success T2->Success

Key Takeaways for Professionals

  • Safety and Efficiency: The shift from aqueous/gaseous formaldehyde to PFA in continuous flow is a key advancement, improving both operational safety and reaction efficiency [1].
  • Solvent Choice is Critical: Protic solvents like ethanol significantly enhance reaction kinetics and yield in Morita-Baylis-Hillman type reactions [1].
  • Hardware Matters: Successful implementation relies on reactor engineering capable of handling solid reagents, highlighting an important area for equipment consideration [1].

References

Troubleshooting Guide: Hexamethylolmelamine Instability

Author: Smolecule Technical Support Team. Date: February 2026

A well-structured approach is key to solving stability issues. The following workflow outlines a systematic troubleshooting process, from identifying symptoms to implementing and verifying solutions.

Start Observe Quality Instability S1 Check Storage Conditions Start->S1 S2 Analyze Chemical Composition Start->S2 S3 Review Synthesis Pathway Start->S3 P1 Problem: Improper Storage S1->P1 P2 Problem: Hydrolysis & Transformation S2->P2 P3 Problem: Impurities from Synthesis S3->P3 A1 Solution: Adhere to strict storage protocols P1->A1 A2 Solution: Use HPLC-MS to monitor for TPs P2->A2 A3 Solution: Control reaction parameters P3->A3 Verify Verify Solution & Update SOP A1->Verify A2->Verify A3->Verify

Step 1: Investigate Storage & Handling

Improper storage is a primary cause of degradation. The safety data sheet and chemical databases provide specific guidance [1] [2].

Potential Issue Evidence & Recommended Action Preventive Measures
Moisture Exposure Hydroxymethyl groups are reactive; humidity can cause condensation or hydrolysis. Store in a tightly closed container in a cool, dry, and well-ventilated place [1].
Temperature Stress High temperature may accelerate decomposition; melting point is ~150°C [2]. Recommended storage condition is 2-8°C [2]. Handle with spark-proof tools to prevent ignition [1].
Incompatible Materials May react with strong acids, bases, or oxidizing agents. Store apart from foodstuff containers or incompatible materials [1].
Step 2: Analyze for Chemical Transformation

Hexamethylolmelamine can break down, leading to a loss of quality. A key study on its methoxylated analog, Hexamethoxymethylmelamine (HMMM), shows it is not mineralized in the environment and generates numerous transformation products (TPs) [3].

  • Key Evidence: In laboratory experiments with activated sludge, HMMM was transformed under aerobic conditions but not mineralized. 21 different transformation products were detected, many with modified methoxymethyl or methylol side chains [3].
  • Primary Suspect: The major TP after 28 days was identified as methylol-1,3,5-triazin-2,4,6-triamin, indicating a stepwise breakdown of the molecule [3].
  • Analytical Protocol:
    • Technique: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for detection and tentative identification of TPs [3].
    • Monitoring: Target known TPs like TetraMMM and DiMMM, which have been found in municipal wastewater at median concentrations of several µg/L [3].
Step 3: Review Synthesis & Raw Materials

Quality issues may originate from the production process. A patent for a related resin highlights critical control points.

  • Reaction Control: The synthesis involves a two-step process of hydroxymethylation (with formaldehyde) followed by etherification (with methanol). Incomplete reactions can leave behind reactive intermediates or impurities [4].
  • Parameter Management: Key factors to control include:
    • Molar Ratios of melamine, formaldehyde, and alcohol.
    • Reaction pH, switching from alkali (for hydroxymethylation) to acid (for etherification) catalysis [4].
    • Temperature and reaction time must be carefully managed to ensure complete etherification and prevent side reactions [4].
    • Purification through methods like distillation under reduced pressure is crucial for removing water, excess methanol, and other volatile impurities to obtain a stable, high-purity product [4].

Frequently Asked Questions (FAQs)

Analytical & Quantification

Q1: How can we accurately identify this compound and its degradants using HPLC without a full set of reference standards? The Linear Calibration using Two Reference Substances (LCTRS) method provides a cost-effective and accurate solution [5].

  • Principle: Based on HPLC thermodynamic theory, a linear relationship exists between the retention times ((t_R)) of compounds on different HPLC systems. Using two reference substances allows for the prediction of other compounds' retention times [5].
  • Procedure:
    • Select two well-characterized reference compounds.
    • Establish a linear calibration graph ((t_{R},{col_i} = a \times St_R + b)) where (St_R) is the "standard retention time" (the arithmetic average of a compound's (t_R) across multiple systems) [5].
    • Use this graph to predict the retention times of this compound and its suspected degradants, enabling reliable identification without individual standards for every compound [5].
  • Advantage: This method is more accurate and robust across different HPLC columns than the traditional relative retention (RR) method, improving the reproducibility of quality control methods between laboratories [5].

Q2: What are the key parameters for analyzing degraded products via mass spectrometry? For rapid quantification of degradation products from complex solutions, the Direct Sample Analysis Time-of-Flight (DSA-TOF) mass spectrometry technique can be employed [6].

  • Key Features: This method allows for instant sample introduction with minimal preparation, rapid analysis, and immediate results. It was validated by achieving a high correlation coefficient (R²) for calibration curves, proving its accuracy [6].
  • Optimization: The DSA and TOF parameters (e.g., ionization source temperature, gas flows, mass accuracy) must be optimized specifically for the target degradants to ensure precise quantification [6].
Storage & Safety

Q3: What are the specific toxicological hazards of this compound? While a full safety data sheet may list "no data available" for many endpoints [1], older toxicological data exists.

  • Acute Toxicity: Intraperitoneal LD₅₀ in mice is 800 mg/kg, with observed toxic effects including spastic paralysis, convulsions, and changes in motor activity [2].
  • Irritation: It can cause skin and eye irritation, as determined by standard Draize tests on rabbits [2].
  • Precaution: Always wear appropriate personal protective equipment (PPE), including tightly fitting safety goggles, impervious gloves, and fire-resistant clothing [1].

Key Takeaways for Stability Management

  • Control the Environment: Store this compound in a cool (2-8°C), dry place in a tightly sealed container to prevent moisture uptake and thermal degradation [1] [2].
  • Monitor for Breakdown: Implement sensitive analytical methods like LC-HRMS to detect and monitor transformation products resulting from hydrolysis [3].
  • Quality at the Source: Ensure the synthesis process is tightly controlled, with a focus on complete reaction and rigorous purification to minimize initial impurities [4].

References

double-screw reactor length-diameter ratio optimization

Author: Smolecule Technical Support Team. Date: February 2026

L/D Ratio Selection Guide

The Length-to-Diameter (L/D) ratio is a critical design parameter that directly influences mixing efficiency, residence time, and overall process performance [1].

The table below summarizes how to choose an appropriate L/D ratio based on your process goals:

L/D Ratio Range Typical Applications Key Advantages Important Considerations
Lower (20:1 to 32:1) Heat-sensitive materials (e.g., PVC); Processes requiring shorter residence times [2]. Prevents thermal degradation; Lower initial cost and maintenance; Simpler design and easier processing [2]. Limited mixing capabilities; Potentially lower output rates; Less flexibility for complex formulations [2].
Higher (40:1 to 60:1+) High-performance compounding; Reactive extrusion; Devolatilization; Complex formulations [2]. Enhanced mixing and homogenization; Increased output potential; Multiple feeding and venting stages [2]. Higher initial cost and maintenance; More complex design; Risk of excessive shear; Increased power consumption [2].

Methodology for L/D Ratio Optimization

Optimizing the L/D ratio involves using modeling tools to predict process outcomes and guide design decisions. The following workflow outlines a systematic approach:

Start Define Process Objectives A Identify Key Parameters Start->A B Develop Process Model A->B P1 Material properties, residence time, target conversion/yield A->P1 C Run Simulations B->C D Analyze Model Outputs C->D E Select Optimal L/D D->E P2 Shear rate, temperature, pressure, filling degree D->P2 P3 Fiber breakage (if applicable), reaction completion, product homogeneity D->P3 F Validate Experimentally E->F End Implement Configuration F->End

Workflow Steps Explained:

  • Define Process Objectives: Clearly outline the goals for your reaction or process. This includes the properties of the materials being processed, the required residence time for the reaction to complete, and the target conversion rate or product yield [3].
  • Identify Key Parameters: Determine the specific flow parameters that are critical to your objectives. These often include local shear rate, temperature, pressure, and the degree of filling in the screw sections [3].
  • Develop a Process Model: Use specialized software (e.g., Ludovic for global modeling or ANSYS Fluent for detailed CFD) to create a digital twin of the extruder/reactor [4] [3]. The model simplifies the complex screw geometry into calculable segments to simulate the transport phenomena [5] [6].
  • Run Simulations and Analyze Outputs: Execute the model to calculate the variation of key parameters along the length of the screws. Advanced models can also predict outcomes like the breakage of solid additives (e.g., fibers) or the extent of a chemical reaction based on the local conditions and cumulative strain [3].
  • Select and Validate: Compare simulation results for different L/D ratios and screw profiles to select the configuration that best meets your objectives. The final step is to validate the chosen configuration experimentally on the actual equipment [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary drawback of selecting an L/D ratio that is too high for my process? A high L/D ratio extends the material's residence time and increases its exposure to mechanical shear. This can be detrimental for heat-sensitive materials, potentially causing thermal degradation. It also leads to higher energy consumption and more complex, costly equipment [2] [1].

Q2: How does the screw rotation direction (co-rotating vs. counter-rotating) influence the process? The choice between co-rotating and counter-rotating screws significantly impacts the mixing mechanism and application suitability [7] [2] [5].

  • Co-rotating: Excellent for intensive mixing and dispersion. They have strong self-cleaning properties and are the preferred choice for compounding, devolatilization, and reactive extrusion [2] [6].
  • Counter-rotating: Characterized by positive displacement conveying and good build-up of pressure. They are often used for profile extrusion, especially with thermally sensitive polymers like PVC, as they generate less shear heat [2] [5] [6].

Q3: A common issue in our reactive process is inconsistent product quality. Could the L/D ratio be a factor? Yes. An insufficient L/D ratio may not provide adequate residence time for your reaction to complete uniformly. It also limits the number of mixing zones, potentially leading to poor homogenization of reactants. Consider modeling a higher L/D ratio configuration to see if it provides a longer, more controlled reaction environment with better mixing [2].

References

improving Hexamethylolmelamine storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Stability Profile

The table below outlines the basic identification of Hexamethylolmelamine and its key stability concerns.

Property Description
Chemical Name This compound [1]
CAS Number 39863-30-4 [1]
Molecular Formula C₉H₁₈N₆O₆ [1]
Identified Stability Concerns Hygroscopicity (can absorb moisture), thermal decomposition, and polymerization upon improper storage [1] [2].

FAQs and Troubleshooting Guide

Storage Conditions
  • Q1: What are the specific storage conditions to ensure HMM's stability? The safety data sheet specifies that HMM must be stored in a tightly closed container in a dry, cool, and well-ventilated place [1]. The core principle is to exclude moisture and heat.

  • Q2: Why is it crucial to protect HMM from moisture? HMM and its derivatives are prone to transformation. A study on the similar compound Hexamethoxymethylmelamine showed that it and its transformation products can persist in the environment and are resistant to complete mineralization in wastewater treatment [3]. Although this occurs in aqueous environments, it highlights the reactivity of the compound with water, underscoring why a dry storage environment is critical to prevent unwanted chemical changes during storage.

  • Q3: Are there any materials that HMM should be stored away from? Yes. The safety data sheet advises storing HMM apart from foodstuff containers or incompatible materials [1]. While specific incompatibilities are not listed, general practice is to store it separately from strong acids, bases, and oxidizing agents.

Handling and Inspection
  • Q4: What are the key safe handling practices? Always handle HMM in a well-ventilated place and wear suitable protective equipment, including chemical impermeable gloves and tightly fitting safety goggles [1]. To enhance stability during use, you should avoid the formation of dust and aerosols [1].

  • Q5: What should I check for when inspecting a container of HMM? Before use, inspect the chemical for any signs of:

    • Lumping or Solidification: This indicates moisture absorption and potential pre-polymerization.
    • Discoloration: A change from the original white or off-white color can signal the onset of decomposition.

Experimental Stability Assessment Protocol

For researchers requiring quantitative stability data, the following protocol outlines a method to assess the thermal stability of HMM, based on common practices in polymer science.

1. Objective: To evaluate the thermal degradation profile of this compound using ThermoGravimetric Analysis (TGA).

2. Principle: TGA measures the weight change of a sample as a function of temperature or time in a controlled atmosphere. This provides data on decomposition temperatures and residue (char) formation.

3. Materials and Equipment:

  • This compound sample
  • ThermoGravimetric Analyzer (TGA)
  • High-purity nitrogen or air gas
  • Sample pans (alumina or platinum)

4. Methodology: 1. Sample Preparation: Weigh 5-10 mg of HMM precisely into a clean, tared TGA sample pan. 2. Instrument Setup: Place the sample in the TGA furnace. Purge the system with a continuous flow of nitrogen gas (e.g., 50 mL/min) to create an inert atmosphere. 3. Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C per minute). 4. Data Recording: Continuously record the sample's weight (mg) and percentage weight loss against the temperature.

5. Data Analysis:

  • Onset Decomposition Temperature: Determine the temperature at which the sample begins to lose weight significantly (e.g., 5% weight loss).
  • Char Yield: Calculate the percentage of residual mass at the end of the experiment (e.g., 800°C). A higher char yield can be indicative of good thermal stability and flame retardancy, as seen in related melamine-phosphate resins [4].

The workflow for this experimental protocol can be visualized as follows:

Start Start Protocol P1 Weigh 5-10 mg HMM Start->P1 P2 Load into TGA pan P1->P2 P3 Purge with N₂ gas P2->P3 P4 Heat to 800°C (10°C/min) P3->P4 P5 Record weight vs. temperature P4->P5 P6 Analyze TGA curve P5->P6 P7 Determine onset temp and char yield P6->P7 End End Protocol P7->End

Summary of Key Storage Parameters

For quick reference, the table below consolidates the critical parameters for stabilizing HMM during storage.

Parameter Recommended Condition Rationale
Container Tightly sealed [1] Prevents moisture absorption and contamination.
Humidity Dry environment [1] Mitigates hydrolysis and transformation [3].
Temperature Cool [1] Slows down thermal decomposition and polymerization.
Ventilation Well-ventilated area [1] Ensures a safe working environment.
Incompatibilities Separate from food, unknown materials [1] Prevents hazardous reactions.

References

methylal addition etherification reaction enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Process Overview and Quantitative Data

The most relevant and recent study describes a process where methylal synthesis is coupled with another reaction to enhance separation and efficiency, rather than methylal being added as an enhancement to a separate etherification [1].

This etherification-assisted separation process tackles the high energy consumption of separating dimethyl carbonate (DMC) from its methanol azeotrope. The method involves reacting methanol with isobutylene to produce methyl tert-butyl ether (MTBE), which breaks the azeotrope and allows for efficient separation [1].

The table below summarizes the key design, performance, and outcome data for this integrated process based on simulation results [1].

Aspect Details
Core Concept Coupling MTBE etherification with DMC transesterification to break DMC/MeOH azeotrope.
Key Integration Methanol from DMC production is consumed in MTBE synthesis.
Primary Products Dimethyl Carbonate (DMC) and Methyl tert-butyl Ether (MTBE).
Reported Performance Ethylene Carbonate (EC) conversion: 100%; DMC purity: 99.99%; MTBE purity: 99.5%.
Key Improvements Energy consumption, pollutant emissions, and total annualized cost (TAC) each reduced by over 30%.

Experimental Protocol and Workflow

The study used a methodology involving kinetic studies, process simulation, and heat integration design [1]. The general workflow is illustrated in the diagram below.

G Kinetics Kinetic Parameter Investigation Simulation Process Design & Simulation (Aspen Plus) Kinetics->Simulation Reaction Data Optimization Heat Integration & Optimization Simulation->Optimization Process Model Results Performance Evaluation Optimization->Results Optimized Design

The experimental and simulation protocol can be broken down into the following steps [1]:

  • Kinetic Studies: First, the kinetic parameters for the two core reactions—the transesterification of ethylene carbonate (EC) and the etherification of methanol with isobutylene—were determined.
  • Process Simulation: The process was designed and simulated using Aspen Plus software. The flowsheet integrated the reaction and separation steps into a single system.
  • Heat Integration: To maximize efficiency, a heat integration design was implemented. This involved an optimal configuration of a steam-driven heat pump coupled with a Rankine cycle to recover waste heat from the reaction section.

Suggestions for Finding More Information

Since the immediately available data is focused on one specific industrial process, you may need to dig deeper to find information that is more directly applicable to laboratory-scale troubleshooting.

  • Refine Your Search: Try using more specific terms on academic databases. Search for "methylal promoter effect," "methylal co-catalyst etherification," or "troubleshooting methylal synthesis" to find different types of studies.
  • Consult Patent Literature: Patents are often a rich source of detailed, practical experimental procedures. You can search international patent databases using keywords like "methylal etherification process" or "enhanced etherification methylal."
  • Explore Related Chemical Systems: Look into the broader field of reactive distillation (RD), which is the foundational technology for this integrated process [2]. Understanding common issues in RD, such as catalyst packing, reflux ratio control, and azeotrope management, may provide valuable indirect insights.

References

hexamethylolmelamine thermal degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Behavior and Degradation Mechanism of HMM

Understanding how and when HMM degrades is the first step in preventing it. The process is complex and involves multiple stages, as summarized in the diagram below.

hmm_thermal_degradation Start Hexamethylolmelamine (HMM) Stage1 Stage 1: Low Temperature (~140-160 °C) Start->Stage1 Stage2 Stage 2: High Temperature (>160 °C) Stage1->Stage2 Temperature >160°C WaterLoss Loss of Water (Physical & Chemical) Stage1->WaterLoss Reversible Reversible Demethylolation Stage1->Reversible Stage3 Stage 3: High Temperature Decomposition (>250 °C) Stage2->Stage3 Higher Temperatures Crosslinking Crosslinking Dominates Forming Methylene Bridges Stage2->Crosslinking Effluents Emission of Effluents Stage3->Effluents Triazine Triazine Ring Degradation Stage3->Triazine

The key insight from this mechanism is that temperature control and atmosphere management are critical for preventing undesirable degradation.

Experimental Characterization & Key Parameters

To monitor HMM's stability in your experiments, Thermogravimetric Analysis (TGA) is an essential technique [1] [2]. The following table summarizes key parameters to consider based on the synthesis and analysis methods found in the literature.

Aspect Typical Experimental Parameters & Observations
Synthesis Reaction at 75°C, pH 8.5, with a formaldehyde-to-melamine (F/M) molar ratio of 3:1 for complete hydroxymethylation [3] [4].
Curing Stages Two exothermic peaks in DSC: first at 140-160°C (demethylolation), second >160°C (crosslinking) [4].
Thermal Stability Cured MF resin is infusible and insoluble. TGA shows major weight loss at high temperatures, with the highest residual weight reported at 14.1 wt% at 700°C for one specific resin sample [3].
Instrumental Analysis TGA/DTG identifies decomposition steps. FTIR coupled with TGA can identify functional group changes (e.g., methylol groups, methylene bridges) and effluent gases during heating [4].

Troubleshooting Guide and FAQs

Based on the degradation mechanism, here are solutions to common thermal stability problems.

Problem Possible Cause Recommended Solution
Unexpected mass loss or gas emission at low temperatures ( < 140°C) Incomplete removal of water (absorbed or water of crystallinity) during pre-treatment [5]. Implement a gentle pre-drying step (e.g., under vacuum) at a temperature below the onset of chemical reaction (e.g., 60-80°C) before high-temperature experiments.
Poor crosslinking or network formation Curing temperature is too low, halting the reaction in the reversible demethylolation stage [4]. Ensure the curing temperature profile reaches and maintains the second crosslinking stage (>160°C). Use a multi-stage curing protocol.
Rapid decomposition and low char yield Temperature ramp rate is too high, or the atmosphere is oxidative, accelerating decomposition [3] [2]. Use a controlled, slow heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) for better stability and higher residual mass [3] [2].

Suggested Experimental Protocol for Stability Assessment

Here is a detailed methodology you can adapt to assess the thermal stability of your HMM samples, based on techniques cited in the literature.

  • Sample Preparation:

    • Synthesize HMM following a standard procedure, such as reacting melamine and formaldehyde in a 1:3 molar ratio in demineralized water at 75°C and pH 8.5 for 2 hours [3].
    • Characterize the initial product using Fourier-Transform Infrared Spectroscopy (FTIR) to establish a baseline for methylol group (-CH2OH) presence [4].
  • Thermal Analysis (TGA/DSC):

    • Instrument Setup: Use a thermogravimetric analyzer (TGA Q50 or equivalent). Load approximately 10 mg of sample [3].
    • Atmosphere: Purge with dry nitrogen gas at a flow rate of 20 mL/min to provide an inert environment and sweep away decomposition products [3].
    • Temperature Program: Heat the sample from 40°C to 700°C at a constant heating rate of 10°C/min [3].
    • Data Collection: Record the mass change (TGA curve) and the derivative of the mass change (DTG curve) to pinpoint exact decomposition temperatures [2].
  • Correlative Analysis (TGA-FTIR):

    • For a deeper understanding, couple the TGA effluent gas line to an FTIR spectrometer.
    • This allows you to correlate specific mass losses on the TGA curve with the evolution of specific gases (e.g., water, formaldehyde), providing direct evidence of the degradation mechanism [4].

The information from the search results is foundational but not exhaustive. To develop robust prevention strategies, you may need to consult more specialized literature on polymer stabilizers or conduct targeted experiments based on the mechanisms provided.

References

Comparative Thermal Stability of Melamine-Formaldehyde Polymers: A Research Guide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data reveals that the thermal stability of Melamine-Formaldehyde (MF) polymers is not an intrinsic property but is significantly influenced by catalyst type, curing conditions, and the resulting chemical structure. The decomposition process typically begins with the breakdown of methylene ether bridges around 200°C, while the triazine ring itself remains stable up to approximately 400°C, with the main methylene bridge network breaking down around 380°C [1].

Factors Influencing Thermal Stability and Comparative Data

The thermal performance of MF resins can be tailored for specific applications by controlling synthesis and curing parameters.

Key Factors Affecting Thermal Stability
  • Catalyst Type: Alkaline catalysts directly influence the resin's microstructure. Triethylamine, for instance, can promote side reactions that lead to higher thermal decomposition temperatures compared to NaOH or carbonate buffers [2].
  • Curing Conditions: The temperature and duration of curing critically determine the network density. "Over-curing" at excessively high temperatures can lead to brittleness and reduced stability, while optimal curing builds a robust network [3]. The conversion of methylol groups and ether linkages into more stable methylene bridges is key to enhancing thermal performance [3] [4].
  • Chemical Structure: A higher degree of cross-linking, achieved through a sufficient formaldehyde-to-melamine (F/M) ratio and proper curing, improves thermal stability. The ratio of methylene to ether bridges in the final network is a critical determining factor [3].
Quantitative Comparison of Thermal Properties

The following table summarizes experimental data from recent studies on how different factors affect the thermal stability of MF resins.

Factor Varied Experimental Condition Key Thermal Stability Result Citation
Catalyst Type Triethylamine Higher thermal decomposition temperatures [2]
NaOH (10%) Lower thermal decomposition temperatures compared to triethylamine [2]
Na2CO3-NaHCO3 Buffer Intermediate thermal decomposition temperatures [2]
Curing Process Stage 1 (140-160°C) Dominated by reversible demethylolation [4]
Stage 2 (>160°C) Dominated by crosslinking, formation of methylene bridges [4]
Material Blend UP/MF 50/50 Blend Heterogeneous char formation, reduced flammability and smoke output vs. pure UP [5]
Degradation Stage Onset Formaldedye loss detected at ~200°C [1]
Main Decomposition Methylene bridge breakdown ~380°C; Triazine ring stable until ~400°C [1]

Detailed Experimental Protocols

For researchers aiming to reproduce or build upon these findings, here are the methodologies used in the cited works.

Protocol: Effect of Catalyst Type on MF Resins

This study investigated how different alkaline catalysts affect the resin's mechanism and thermal properties [2].

  • Materials: Formaldehyde (37%), Melamine, Triethylamine, 10% NaOH solution, Na2CO3-NaHCO3 buffer.
  • Synthesis:
    • Formaldehyde (65.8 g, 0.81 mol) and water (9.0 g, 0.5 mol) were added to a three-necked flask.
    • The pH was adjusted to approximately 9.0 using one of the three catalysts.
    • Melamine (8.4 g, 0.06 mol) was added to the mixture in four equal parts at ten-minute intervals.
    • The reaction mixture was stirred for 80 minutes at 80°C.
    • The product was left to settle overnight, washed, and dried at 60°C for 5 hours.
  • Characterization: The resins were characterized using 13C NMR to study the reaction mechanism and SEM for morphology. Thermal stability was assessed using TG-DSC at multiple heating rates (5, 10, 15, and 20 °C/min) in a nitrogen atmosphere.
Protocol: Analyzing the Curing Mechanism of MF Resins

This research provided a detailed phase analysis of the curing process using advanced spectroscopic techniques [3].

  • Materials: Spray-dried melamine formaldehyde pre-polymer (e.g., Kauramin 773) with an F/M ratio of 1.6.
  • Curing & Real-Time Monitoring:
    • The MF powder was placed on the ATR cell of an FTIR spectrometer equipped with a heating stage.
    • The sample was cured using a dynamic heating profile from 30°C to 200°C at a slow rate of 2°C per minute.
    • Real-time in-situ FTIR spectra were recorded every minute throughout the heating process.
  • Data Analysis: The complex spectral data was processed using Multivariate Curve Resolution (MCR), a chemometric technique, to extract distinct spectral components representing different chemical functionalities (e.g., methylol-rich, ether-rich, methylene-rich) and track their evolution during cure.
Protocol: Blending MF Resin with Unsaturated Polyester (UP) for Flame Retardancy

This work explored creating fire-resistant blends by combining MF with the highly flammable UP resin [5].

  • Materials: Unsaturated polyester (UP) resin (e.g., Crystic 2-406PA), spray-dried MF resin, diethyleneglycol (DEG), methyl ethyl ketone (MEK) peroxide catalyst.
  • Blend Preparation:
    • The spray-dried MF resin was first dissolved in DEG (1:1 weight ratio).
    • UP resin was mixed with the dissolved MF resin in 70:30 and 50:50 (% w/w) ratios using a high-speed overhead stirrer.
    • The mixture was degassed under vacuum for 10 minutes.
    • MEK peroxide catalyst (2 wt%) was added and mixed for a further 10 minutes.
  • Curing: The blends were cured at room temperature for 24 hours, followed by post-curing at 80°C for 24 hours.
  • Testing: The fire performance of the cured blends was evaluated using cone calorimetry. Thermal stability was studied via TGA, and mechanical properties were also assessed.

MF Resin Curing Mechanism and Its Impact on Thermal Stability

The curing process is fundamental to developing a thermally stable network. The following diagram illustrates the key chemical stages and their relationship to thermal stability, based on real-time FTIR and chemometric analysis [3].

MF_Curing_Mechanism cluster_1 Network Formation cluster_2 Network Stabilization Methylol Groups Methylol Groups Phase I: Stationary Phase I: Stationary Methylol Groups->Phase I: Stationary Initial State Methylene Linkages Methylene Linkages Methylol Groups->Methylene Linkages Consumed Phase II: Flexible Network Phase II: Flexible Network Phase I: Stationary->Phase II: Flexible Network Heating Phase III: Rigid Network Phase III: Rigid Network Phase II: Flexible Network->Phase III: Rigid Network Increased Cross-linking Ether Linkages Ether Linkages Phase II: Flexible Network->Ether Linkages Forms Phase IV: Network Hardening Phase IV: Network Hardening Phase III: Rigid Network->Phase IV: Network Hardening High Temp Phase V: Network Consolidation Phase V: Network Consolidation Phase IV: Network Hardening->Phase V: Network Consolidation Final Cure High Thermal Stability High Thermal Stability Phase V: Network Consolidation->High Thermal Stability Results in Ether Linkages->Methylene Linkages Converts to Methylene Linkages->High Thermal Stability Primary Contributor

The diagram shows that superior thermal stability is achieved in the final phases (IV and V), where the network is consolidated through the formation of robust methylene linkages at the expense of less stable ether bridges and methylol groups [3] [4].

Key Insights for Research and Development

  • For Maximum Intrinsic Thermal Stability: Employ synthesis conditions that maximize the formation of methylene bridges. Using catalysts like triethylamine and ensuring a sufficient F/M ratio followed by a complete, multi-stage cure profile above 160°C is critical [2] [4].
  • For Flame-Retardant Applications: Consider blending MF resins with other polymers like Unsaturated Polyester (UP). The heterogeneous nature of the blend can be beneficial, where MF domains act as char-forming thermal barriers, significantly reducing the flammability and smoke production of the composite [5].
  • For Quality Control and Development: Advanced techniques like in-situ FTIR combined with chemometric analysis (MCR) are powerful tools for moving from empirical recipes to a scientifically-guided understanding of the curing process, enabling the tailored design of resin properties [3].

References

batch vs continuous Hexamethylolmelamine production efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The Synthesis Pathway of HMMM

Hexamethylolmelamine (HMMM) is produced through a two-step synthesis process, which can be configured for either batch or continuous operation [1]. The pathway is consistent, but the execution differs between methods.

The following diagram illustrates the core two-step synthesis, which is foundational for both batch and continuous processes:

hmmm_synthesis Start Start: Melamine + Formaldehyde Step1 Step 1: Methylolation Reaction with formaldehyde under alkaline conditions Start->Step1 Intermediate Intermediate: This compound Step1->Intermediate Step2 Step 2: Etherification Reaction with methanol under acidic conditions Intermediate->Step2 Final Final Product: Hexamethoxymethyl Melamine (HMMM) Step2->Final

Efficiency Comparison: Batch vs. Continuous

The general efficiency differences between these two production modes are substantial. The table below summarizes key performance indicators, with supporting data drawn from a large-scale chemical production case study and general industry trends [2] [3] [4].

Performance Indicator Batch Process Continuous Process Data Source & Context
Raw Material Consumption Baseline 42% reduction per kg of product [3] Case study on a 4-ton/day chemical plant [3]
Product Yield Baseline 5-10% increase [3] Lab trials showed ~10% increase; 5% used for conservative economic analysis [3]
Power Consumption Baseline ~80% reduction [3] Case study on a 4-ton/day chemical plant [3]
Wastewater Generation Baseline 50% decrease [3] Case study on a 4-ton/day chemical plant [3]
Process Footprint Baseline Up to 80% reduction [3] Attributed to compact, modular equipment design [3]
Product Quality & Consistency Prone to batch-to-batch variation [2] High consistency; minimal variation [2] [3] Enabled by real-time monitoring and control [2] [4]
Operational Flexibility High; easy to modify between batches [5] [4] [6] Lower; optimized for a steady state [5] [4] [6] Batch is better for R&D, small-scale, or custom products [6]
Scalability Complex scale-up; process re-engineering often needed [6] Easier scale-up; often involves increasing flow rate [6] "Scale-up complexity" for batch vs. "efficient scale-up" for continuous [6]

Experimental & Implementation Considerations

For researchers evaluating these processes, here are the key methodologies and technical considerations based on the available information.

  • Batch Production Protocol: The synthesis is typically performed in a single reaction vessel. [6]

    • Methylolation: Melamine is reacted with a formaldehyde solution in a reactor under alkaline conditions and moderate heat to form this compound. [7] [1]
    • Etherification: The intermediate product is then etherified by reacting it with methanol under acidic conditions (e.g., using sulfuric acid, p-toluenesulfonic acid). [7] [1]
    • Post-Reaction Processing: The reaction mixture typically undergoes neutralization, distillation to remove excess solvents and water, and other purification steps to obtain the final HMMM resin. [7]
  • Continuous Production Protocol: This method uses interconnected units for a seamless flow. [8]

    • Feeding: Pre-mixed raw materials (melamine, formaldehyde, methanol) are continuously fed into the system using precision pumps. [8]
    • Reaction Zones: The stream passes through a series of controlled reactors or zones. The first is maintained for methylolation (alkaline conditions), and the second for etherification (acidic conditions). [8]
    • In-line Processing: The product stream may undergo continuous neutralization, distillation, and dehydration as it flows through the system, leading to the final HMMM product. [8]
  • Key Technical & Economic Factors

    • Capital Investment (CAPEX): Continuous plants can have a ~17% higher initial CAPEX than batch plants due to specialized equipment like precision pumps and in-line sensors. [3] [6] However, this is often offset by lower operating costs.
    • Process Control & Safety: Continuous systems offer superior control over parameters like residence time and temperature, which is crucial for managing exothermic reactions safely. [6] Real-time monitoring (PAT) ensures consistent quality. [2] [9]
    • Economic Viability: Economic risk analysis indicates that even with zero yield improvement, a continuous process can achieve a return on investment (ROI) within 2.5 to 3 years, making it a justifiable investment. [3]

Key Takeaways for Process Development

  • For high-volume, commodity-scale production of HMMM (e.g., for the coatings or tire industries), continuous processing is the superior choice due to its dramatic gains in resource efficiency, yield, and cost-effectiveness.
  • For research, development, or low-volume production of specialized HMMM resins, batch processing remains highly relevant. Its flexibility allows for easier recipe modifications and is more suitable for laboratories without dedicated flow chemistry equipment. [6]
  • The transition to continuous manufacturing represents a paradigm shift requiring investment in equipment and expertise, but the long-term benefits in sustainability, consistency, and operational cost are compelling. [2]

References

A Researcher's Guide to Melamine-Formaldehyde Polymer Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides an objective comparison of catalysts used in the synthesis of melamine-formaldehyde (MF) polymers, focusing on the available experimental data for non-halogenated catalysts and acknowledging the current lack of data for halogenated ones in this specific context.

Comparative Catalyst Performance Data

The table below summarizes the experimental data for three non-halogenated catalysts, synthesized under the same molar ratio and pH conditions [1].

Catalyst Type Thermal Decomposition Onset Temp. Reaction Kinetics (k) Key Structural Influence Polymer Morphology
10% NaOH Data Not Explicitly Provided Data Not Explicitly Provided Standard hydroxymethylation White granules
Trimethylamine Higher Lower Increases side reactions White granules
Na₂CO₃-NaHCO₃ Buffer Data Not Explicitly Provided Data Not Explicitly Provided Controlled hydroxymethylation White granules
No Catalyst Not Applicable Not Applicable Uncontrolled reaction White gel, not practically usable

The most significant finding is that trimethylamine, despite promoting more side reactions during the hydroxymethylation stage, produces MF polymers with superior thermal properties, characterized by a higher thermal decomposition temperature and lower reaction kinetics values, which can indicate better thermal stability [1].

Detailed Experimental Methodology

The data in the table above was generated using the following standardized protocol for synthesizing and characterizing the MF polymers [1]:

  • Synthesis Procedure: A mixture of formaldehyde and water was adjusted to pH 9.0 with a specific catalyst. Melamine was added in four equal parts at 10-minute intervals. The reaction proceeded at 80°C for 80 minutes with stirring. The resulting product was left to settle overnight, then washed and dried [1].
  • Characterization Techniques:
    • Thermal Analysis: Thermal stability was investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) at heating rates of 5, 10, 15, and 20 °C/min under a nitrogen atmosphere. The activation energy (Ea) was calculated using the Kissinger method [1].
    • Structural Analysis: 13C NMR spectroscopy was used to study the reaction mechanism and rate. Scanning Electron Microscopy (SEM) was used to analyze the surface morphology [1].
Catalytic Influence on Polymer Synthesis

The following diagram illustrates the logical relationship between catalyst choice, its effect on the polymerization process, and the final polymer's properties, based on the experimental findings.

catalyst_effect Catalyst Effect on MF Polymer Properties Catalyst Catalyst Type (e.g., Trimethylamine) Mechanism Reaction Mechanism & Side Reactions Catalyst->Mechanism Influences Structure Polymer Microstructure Mechanism->Structure Determines Properties Final Properties (Thermal Stability) Structure->Properties Defines

Important Note on Halogenated Catalysts

The search results do not contain specific studies or experimental data on halogenated catalysts (e.g., containing Cl, Br, I) for melamine-formaldehyde polymers. While halogenated compounds are known to act as catalysts or modifiers in other polymer systems, such as ethylene polymerization [2] or in creating edge-halogenated graphene [3], their performance and experimental protocols cannot be reliably compared to the non-halogenated catalysts for MF resins based on the available information.

How to Proceed with Your Research

Given the lack of direct data, here are suggestions for your research:

  • Refine Your Search: The specific combination of "halogenated catalysts" for "melamine polymers" appears to be a research gap. You may need to explore broader scientific databases or specialized chemical literature.
  • Explore Analogous Systems: Consider reviewing the mechanism of halogenated catalysts in other polymer types (e.g., the patent on halogenated hydrocarbons for polyolefin production [2]) to form a hypothesis that could be tested for MF polymers.
  • Experimental Investigation: Given the clear influence of catalyst type on MF polymer structure and properties [1], designing your own experiments to test potential halogenated catalysts would be a valuable contribution to the field.

References

Hexamethylolmelamine transformation products environmental persistence

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Environmental Profile of HMMM

Hexamethoxymethylmelamine (HMMM) is a melamine-based compound primarily used as a crosslinking agent in the production of tires and coatings [1]. The following table summarizes its key identifiers and predicted environmental distribution based on a 2021 fugacity-based modeling study [2].

Property Details and Values
IUPAC Name N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine [1]
Chemical Formula C15H30N6O6 [1]
Molar Mass 390.441 g·mol-1 [1]
Melting Point 40–42 °C [1]
Primary Use Crosslinking agent in tires and coatings; improves rubber-to-steel cord adhesion [3] [1]
Environmental Source Leaches from tire wear particles into urban waters via road runoff [2] [1]
Predicted Environmental Distribution Primarily partitions into water [2]

Transformation, Persistence, and Comparative Data

HMMM does not remain as a single compound in the environment. It undergoes transformations, and the resulting family of chemicals exhibits varying levels of persistence. The table below outlines the key findings on its transformation products and their behavior.

Aspect Summary of Findings
Transformation Products HMMM readily transforms into numerous other compounds; 24 related derivatives were studied [2].
Persistence Trend Persistence of transformation products declines with the loss of methoxymethyl groups and the extent of transformation [2].
Persistence Compared to Other Contaminants A framework for organophosphate flame retardants shows transformation products can be an order-of-magnitude more persistent than parent chemicals [4]. This suggests a similar risk scenario could exist for HMMM and its transformation products, though a direct comparison is not provided in the search results.

Experimental Protocols for Environmental Modeling

The core data comes from a modeling study. Here is a summary of the detailed methodology used in the primary research paper:

  • 1. Physico-chemical Property Estimation: The researchers used COSMO-RS solvation theory to estimate key properties for HMMM and its 24 derivatives. These properties included aqueous solubility, various partition coefficients (e.g., log KOW), vapour pressure, and melting point [2].
  • 2. Environmental Fate Modeling: The estimated properties were used as inputs for the Equilibrium Criterion (EQC) fugacity-based multimedia model. This model predicts the transport and distribution of chemicals in a standardized environment [2].
  • 3. Emission Scenarios: The model was run under three different emission scenarios to understand how these compounds would behave and distribute in the environment, consistently predicting a tendency to partition into and be transported through water [2].

The following diagram illustrates the logical workflow of this experimental modeling approach.

hierarchy Start Study Scope: HMMM and 24 transformation products Step1 Step 1: Property Estimation (COSMO-RS solvation theory) Start->Step1 Step2 Step 2: Environmental Modeling (EQC fugacity model) Step1->Step2 Inputs physico-chemical properties Step3 Step 3: Scenario Analysis (Three emission scenarios) Step2->Step3 Findings Key Findings: • High affinity for water • Persistence declines with transformation Step3->Findings

Research Context and Limitations

  • Hexamethylolmelamine vs. HMMM: "this compound" is a related compound and a precursor in the synthesis of HMMM resins [3] [5]. HMMM is the methoxylated form (hexamethoxymethylmelamine) and is the specific compound identified as an environmental contaminant from tire wear [1].
  • Data Availability: The provided search results focus on modeling predictions. There is an absence of quantitative, experimentally-measured data (e.g., half-lives in soil or water) for HMMM and its transformation products, and no direct experimental comparison with alternative tire chemicals.

References

comparison Hexamethylolmelamine hexamethoxymethylmelamine properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Properties

While their names are similar, Hexamethylolmelamine and Hexamethoxymethylmelamine (HMMM) are distinct compounds with different properties and primary applications. The table below summarizes their core characteristics.

Property This compound Hexamethoxymethylmelamine (HMMM)
Chemical Formula C9H18N6O6 [1] C15H30N6O6 [2] [3]
IUPAC Name Information missing N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine [2]
CAS Registry Number Information missing 68002-20-0 [3]
Molar Mass Information missing 390.44 g/mol [3]
Structure Hemiaminal (-N-CH2-OH) Hemiaminal ether (-N-CH2-OCH3) [2]
Physical Form Information missing Melting point 40–42 °C; described as a clear, viscous liquid in commercial products [2] [4]
Key Feature Monomeric intermediate with hydroxymethyl groups [2] Monomeric intermediate with methoxymethyl groups; lower free formaldehyde content [2] [4]

Relationship: HMMM is produced by etherifying This compound with methanol [2] [5]. This reaction replaces the hydroxymethyl groups (-CH2OH) with methoxymethyl groups (-CH2OCH3), which enhances the compound's stability in organic solvents and influences its cross-linking reactivity [2].

Applications and Functional Comparison

HMMM is a highly specialized chemical with well-documented uses, primarily functioning as a crosslinking agent.

Application Function of HMMM Key Properties Utilized
Coatings for Cans, Coils, & Automobiles [6] [7] [4] Crosslinker for alkyd, polyester, acrylic, and epoxy resins. Excellent hardness-film flexibility, fast cure response, wide compatibility, high stability [4].
Vehicle Tire Production [2] Improves adhesion between rubber and steel cords (used with resorcinol). Effective cross-linking with rubber polymers.
High-Solids & Water-borne Finishes [7] [4] Efficient cross-linking agent for resins containing hydroxyl, carboxyl, and amino groups. High solid content (≥98%), solvent-free nature, wide compatibility [4].

Experimental Insights and Environmental Fate

Research provides data on HMMM's environmental behavior and analysis techniques relevant to researchers.

Experimental Data on Environmental Transformation

A laboratory degradation experiment with activated sludge showed that HMMM is transformed but not mineralized under aerobic conditions [6]. The study identified 21 transformation products (TPs), with the major TP after 28 days being methylol-1,3,5-triazin-2,4,6-triamin [6]. Key findings include:

  • Analysis Techniques: Transformation products were detected and tentatively identified using LC-UV and LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) [6].
  • Environmental Concentrations: In municipal wastewater treatment plants (WWTPs), the median concentration of HMMM and its prominent TPs (TetraMMM, DiMMM) was found to be 2.8 μg/L. This concentration can be significantly higher (17.9 μg/L) in plants receiving industrial wastewater [6].
  • Persistence: Some TPs are persistent and mobile, being detected in raw waters used for drinking water production at median concentrations from 0.1 to 1 μg/L [6].

The diagram below illustrates the environmental pathway of HMMM from its source to potential drinking water contamination.

Source HMMM Source: Tire Wear, Coatings Runoff Urban Runoff Source->Runoff WWTP Wastewater Treatment Plant (WWTP) Runoff->WWTP Transformation Transformation Products (TetraMMM, DiMMM, etc.) WWTP->Transformation SurfaceWater Surface Water Transformation->SurfaceWater BankFiltration Bank Filtration (Partial Removal) SurfaceWater->BankFiltration RawWater Raw Water for Drinking Water BankFiltration->RawWater Some persistent TPs break through

Research and Analytical Methodologies

For researchers investigating these compounds, here are key experimental approaches derived from the search results.

  • Environmental Sampling and Analysis:

    • Sample Collection: Collect water samples from WWTP influent/effluent or urban watersheds [6].
    • Sample Analysis: Analyze samples using LC-UV and LC-HRMS to separate, detect, and identify HMMM and its transformation products based on retention time and high-resolution mass data [6].
    • Quantification: Use the instrument response (LC-UV/LC-HRMS) of identified TPs, calibrated with standards if available, to quantitatively assess their concentration in environmental samples [6].
  • Laboratory Degradation Studies:

    • Setup: Conduct lab-scale experiments with activated sludge under controlled aerobic conditions to simulate WWTP environments [6].
    • Monitoring: Monitor the disappearance of HMMM and the formation of TPs over time (e.g., 28 days) using the analytical methods above [6].
    • Pathway Elucidation: Propose transformation pathways based on the identity and temporal pattern of the detected TPs [6].

Key Comparison Summary

  • This compound is a foundational chemical with reactive hydroxymethyl groups.
  • Hexamethoxymethylmelamine (HMMM), its etherified derivative, is a commercially vital crosslinking agent prized for its stability, compatibility, and effectiveness in high-performance coatings and rubber adhesives.
  • A significant consideration for HMMM is its role as an environmental precursor. It transforms into numerous, more persistent compounds that can contaminate water systems [6] [8].

References

catalyst leaching comparison melamine polymers vs ionic liquids

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Profiles at a Glance

The following table summarizes the general catalytic characteristics of ionic liquids and melamine polymers, which are key to understanding their leaching potential.

Feature Ionic Liquids (ILs) Melamine Polymers
General Role Catalysts or solvents; can be functionalized with acidic/basic sites [1]. Pre-formed solid supports or catalyst components [2] [1].
Typical Form Liquid under reaction conditions [3]. Solid (e.g., granules, powders) [2] [1].
Key Advantage Tunable properties, high solubility for reactants [1] [3]. High chemical resistance, mechanical stability, and nitrogen-rich content [2] [1].

| Immobilization & Leaching | Homogeneous systems: Inherent leaching risk; require separation steps [1]. Heterogenized systems (SILs): Grafted onto solid supports (e.g., silica, polymers) to reduce leaching [1]. | Inherently heterogeneous: Solid nature facilitates separation from reaction mixture, reducing leaching [2]. |

Experimental Context and Methodologies

The leaching performance is highly dependent on how the catalytic system is designed. Here are relevant experimental approaches from the literature:

  • For Heterogenized Ionic Liquids: A common strategy involves grafting ionic liquids onto solid supports to create Supported Ionic Liquid Catalysts (SILs).

    • Protocol Example (Acidic SILs): Mesoporous melamine-formaldehyde polymer can be functionalized with ionic liquids via chemical post-modification. The resulting material, with high surface area and strong acidity, has been used for biodiesel production, allowing for recovery and reuse [1].
    • Leaching Check: The stability of the covalent bond between the IL and the support (e.g., Si-O-Si- for silica) is critical, as it can be unstable in acidic or basic media, potentially leading to leaching [1].
  • For Melamine Polymers: Their inherent stability makes them suitable as robust supports.

    • Protocol Example (Polymer Synthesis): Melamine-formaldehyde polymers can be synthesized in the presence of different catalysts (e.g., 10% NaOH, triethylamine). The resulting white granular polymers are washed repeatedly with distilled water and dried, yielding a stable solid material [2]. This solid can then be used as a catalyst or functionalized further.

Research Recommendations for Direct Comparison

To objectively compare catalyst leaching, you would need to generate experimental data. Here is a proposed pathway for such an investigation:

cluster_1 Catalyst Systems cluster_2 Key Leaching Metrics Start Define Catalytic Reaction Step1 Design Parallel Experiments Start->Step1 Step2 Synthesize/Select Catalysts Step1->Step2 Step3 Run Catalytic Tests Step2->Step3 IL_System Heterogenized Ionic Liquid (e.g., on silica/melamine polymer) Melamine_System Functionalized Melamine Polymer Step4 Analyze Reaction Mixture Step3->Step4 Step5 Compare & Conclude Step4->Step5 Metric1 Metal Concentration in Filtrate (ICP-MS Analysis) Metric2 Catalytic Activity Post-Reuse Metric3 Structural Integrity (XPS, FTIR, NMR)

References

HMMM environmental fate transformation products analysis

Author: Smolecule Technical Support Team. Date: February 2026

HMMM and Its Environmental Profile

Hexamethoxymethylmelamine (HMMM) is a polymer crosslinking agent used extensively in tire manufacturing. It enters the environment primarily through tire-wear particles and is transported to surface waters via road runoff during rain events [1]. It is now considered a ubiquitous contaminant in urban waters.

Once in the environment, HMMM readily transforms into numerous other compounds. A 2021 study used the EQC fugacity-based multimedia model to predict the fate of HMMM and 24 of its derivatives [1]. The key findings are summarized below.

Property / Behavior Description for HMMM and Transformation Products
Primary Source Tire-wear particles, transported via road runoff [1].
Overall Fate Predicted to readily partition into aqueous media [1].
Influence of Structure Distribution in water increases as the molecule loses methoxymethyl groups [1].
Persistence Persistence of transformation products declines with the extent of transformations [1].

Methodologies for Environmental Fate Analysis

The study of HMMM's fate relied on a combination of theoretical modeling and property estimation, rather than wet-lab experiments. The core methodology can be broken down as follows:

  • Physico-chemical Property Estimation: The researchers used COSMO-RS solvation theory to estimate key properties that influence environmental distribution for HMMM and its 24 derivatives. These properties included [1]:

    • Aqueous solubility
    • Various partitioning coefficients (e.g., soil-water)
    • Vapour pressure
    • Melting point
  • Multimedia Fate Modeling: The estimated properties were used as inputs for the Equilibrium Criterion (EQC) model, a fugacity-based multimedia model. This model calculates how a chemical distributes and persists in different environmental compartments (e.g., air, water, soil, sediment) under various emission scenarios [1].

  • Model Scenarios: The model was run for three different emission scenarios to understand how HMMM and its products would behave under different conditions, highlighting their potential for overland transport into surface waters [1].

Regulatory Context for Transformation Products

For a broader context, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have specific criteria for requiring data on transformation products. Data is required if a transformation product meets one or more of the following conditions [2]:

  • It is more toxic, persistent, or bioaccumulative than the parent compound.
  • It has been shown to cause adverse effects in mammalian or aquatic reproductive studies.
  • The functional group (moiety) of concern from the parent molecule remains intact in the transformation product.

This regulatory framework is critical for prioritizing which transformation products, from the many that can form, require further study and risk assessment.

Workflow for Environmental Fate and Transformation Product Analysis

The following diagram illustrates the general workflow for analyzing the environmental fate of a synthetic chemical and its transformation products, integrating the approaches used for HMMM and standard regulatory practices.

PC Parent Compound (e.g., HMMM) LabStudies Laboratory Studies & Property Estimation PC->LabStudies Model Multimedia Fate Modeling (e.g., EQC, Fugacity) LabStudies->Model TP1 Transformation Product A Model->TP1  Prediction TP2 Transformation Product B Model->TP2  Prediction TPn Transformation Product ... Model->TPn Assess Regulatory Assessment & Priority Ranking TP1->Assess TP2->Assess TPn->Assess FieldData Field Monitoring & Validation Assess->FieldData  For relevant TPs FieldData->Model  Model Refinement

This workflow shows the process from initial compound analysis to final validation. For HMMM, research currently resides primarily in the Prediction phase, with model outputs indicating these compounds are subject to transport into surface waters [1]. The Regulatory Assessment and Field Monitoring steps are logical progression areas for future research.

Research Outlook

The scientific understanding of HMMM's environmental fate is still developing. Based on current knowledge and broader trends in environmental chemistry, here are potential future directions:

  • Model Refinement: Updating models to include more complex transformation schemes and the formation of different products in different environmental compartments (e.g., soil vs. water) [3].
  • Catchment-Scale Modeling: Developing models that can simulate the fate of transformation products at larger watershed scales, which would help authorities manage regional water quality [3].
  • Integrated Assessment: Combining automated tools that predict transformation pathways and product properties with environmental fate models to comprehensively assess the risks of a parent compound and all its significant transformation products [3].

References

Performance Benchmarking of Melamine-Based Polymers for CO2 Conversion

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the performance of various melamine-based porous organic polymers (POPs) in catalyzing the cycloaddition of CO2 to epoxides, a key reaction for producing cyclic carbonates [1] [2] [3].

Polymer Name Key Functional Groups / Modifications Reaction Conditions Substrate (Epoxide) Conversion / Yield Reusability Key Performance Feature
CMBr-OP [3] Bromoacetic acid, Triazine, Melamine 80°C, 1 bar CO₂, 6 h, solvent & co-catalyst-free Epichlorohydrin ~92% Yield >5 cycles stable Bifunctional N-rich framework and Br⁻ sites; high activity at ambient pressure.
MPOP-6N [1] Pyridine-functionalized aromatic linker 120°C, 10 bar CO₂, 2 h Styrene Oxide Enhanced conversion (vs. other MPOPs) Information Missing Pyridine motif enhances CO₂ selectivity and conversion.
ABMDFP [2] Ammonium Bromide-modified Dicyandiamide-formaldehyde 110°C, 2 MPa (~20 bar) CO₂, 4 h Epichlorohydrin >99% Conversion 6 cycles with slight loss Metal-free, multifunctional polyquaternium catalyst.
HCP-PNTL-Co-B [4] 1,10-phenanthroline, Cobalt ions Room Temperature, 1 bar CO₂, 24 h (with TBAB co-catalyst) Styrene Oxide High yield >3 cycles stable Superior CO₂ uptake (2.0 mmol/g) and ambient condition operation.

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of the above data, here are the detailed methodologies for key experiments.

1. For CMBr-OP and Similar Cycloaddition Reactions [3]

  • Typical Catalytic Test: A mixture of the catalyst (CMBr-OP, 50 mg), epoxide (10 mmol), and (if used) a co-catalyst like Tetrabutylammonium Bromide (TBAB), is placed in a high-pressure reactor.
  • Reaction Process: The reactor is purged and then pressurized with CO₂ (typically 1-20 bar). The reaction mixture is stirred at a set temperature (e.g., 80-120°C) for a specific duration (e.g., 2-6 hours).
  • Product Analysis: After the reaction, the reactor is cooled and depressurized. The products are analyzed using Gas Chromatography (GC) or (^1)H Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and yield.

2. For CO₂ Adsorption Performance (HCP-PNTL-Co-B) [4]

  • Adsorption Measurement: CO₂ adsorption isotherms are measured using a surface area and porosity analyzer.
  • Protocol: The polymer sample is first degassed under vacuum at a elevated temperature (e.g., 120°C) for several hours to remove moisture and other contaminants. The adsorption of CO₂ by the clean, dry sample is then measured at a constant temperature (e.g., 273 K or 298 K) across a range of pressures up to 1 bar.
  • Data Output: The result is an adsorption isotherm from which the total CO₂ uptake (in mmol/g) at a specific pressure (e.g., 1 bar) can be determined.

Mechanisms and Workflows

The high performance of these polymers, particularly CMBr-OP, can be explained by a proposed bifunctional catalytic mechanism, illustrated in the diagram below.

This mechanism involves:

  • Synergistic Activation: The Lewis basic nitrogen-rich sites (triazine and melamine) in the polymer framework interact with and activate the CO₂ molecule [3].
  • Nucleophilic Ring-Opening: The bromide ion (Br⁻) acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, opening it and forming a ring-opened alkoxide intermediate [3].
  • CO₂ Insertion & Cyclization: The activated CO₂ molecule inserts into the alkoxide intermediate. Subsequently, an intramolecular ring closure occurs, detaching the bromide ion and forming the desired cyclic carbonate product [3].

Key Takeaways and Research Context

  • Cost and Stability Advantages: Melamine-based POPs are particularly attractive because they are synthesized from inexpensive, readily available monomers (melamine costs about $40 per ton) and often exhibit excellent thermal and chemical stability [5] [6] [7].
  • Primary Application Focus: The most developed and benchmarked pathway for CO₂ conversion using these materials is the synthesis of cyclic carbonates from epoxides, as shown in the table above.
  • Performance Trade-offs: There is a clear trade-off between reaction conditions and performance. Polymers like CMBr-OP and HCP-PNTL-Co-B are designed for milder conditions (e.g., lower pressure and temperature), which is a significant research focus, though some high-performing systems still require elevated pressure or a co-catalyst [3] [4].

References

thermal stability comparison Hexamethylolmelamine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Thermal and Flame Retardant Performance Data

The table below summarizes key experimental data found for HMM and a Melamine-Phosphate Trifunctional Acrylate (MPTO) oligomer, a derivative of HMM.

Compound Name Type Key Thermal/Flame Retardant Data Experimental Context
Hexamethylolmelamine (HMM) [1] [2] Base Compound Thermal Stability Discussed (specific quantitative data not available in abstracts) Early study on thermal decomposition [1].

| Melamine-Phosphate Trifunctional Acrylate (MPTO) [3] | HMM Derivative | Chart: 18.4% char yield at 800°C (TGA) Flame Retardancy: UL-94 V-0 rating; LOI: 34.8% [3] | UV-cured coating with polyurethane acrylate on wood/galvanized steel [3]. |

Detailed Experimental Protocols

For the data presented, here are the methodologies used in the cited research.

  • For MPTO Oligomer Synthesis & Testing [3]:
    • Synthesis of HMM: Melamine and formaldehyde (37% solution) were reacted in a round-bottom flask. The pH was adjusted to 8.5-9.5 with sodium hydroxide, and the mixture was stirred at 60-65°C until solidification indicated product formation.
    • Synthesis of Chlorinated Intermediate (HMC): HMM was reacted with phosphorous oxychloride (POCl₃) at 75-80°C for 4 hours. The excess POCl₃ was then distilled off under vacuum.
    • Synthesis of MPTO: The HMC intermediate was reacted with hydroxyethyl methacrylate (HEMA) in methylene dichloride, with triethylamine as a base, at 5-10°C.
    • Coating Formulation and Curing: The synthesized MPTO oligomer was blended with a commercial polyurethane acrylate and a photo-initiator. The mixture was applied to wood and galvanized steel panels and cured under a 400 W/inch ultraviolet light for 15-20 seconds.
    • Thermal Analysis: Thermogravimetric Analysis (TGA) was performed on cured films using a TGA Q500 instrument under a nitrogen atmosphere. The temperature was ramped from 0°C to 800°C at a rate of 10°C per minute.
    • Flame Retardancy Testing: The Limiting Oxygen Index (LOI) and UL-94 vertical burning test were conducted to determine the flame retardant等级.

Experimental Workflow for HMM Derivative

The following diagram illustrates the key stages involved in creating and testing the flame-retardant MPTO coating described in the research.

G Start Start: HMM Synthesis A Synthesis of Chlorinated Intermediate (HMC) Start->A HMM + POCl₃ B Synthesis of MPTO Oligomer A->B HMC + HEMA C Formulation with Polyurethane Acrylate B->C Blend with resin and photo-initiator D UV-Curing on Substrates C->D Apply to panel E Performance Evaluation D->E Tests: T1 TGA E->T1 T2 UL-94 Test E->T2 T3 LOI E->T3

Interpretation of Available Data

The search results indicate that modifying HMM can significantly enhance its properties.

  • Synergistic Effect of Phosphorus-Nitrogen (P-N): The high char yield and excellent flame retardancy of the MPTO oligomer demonstrate a powerful synergistic effect between melamine (nitrogen source) and phosphate (phosphorus source) [3]. Phosphorus-based compounds promote char formation in the condensed phase, while nitrogen compounds can release non-flammable gases that dilute oxygen and fuel in the vapor phase.
  • Performance of the MPTO Derivative: The data shows that this specific derivative creates a high-performance material. The UL-94 V-0 rating is the highest classification for flame retardancy, and an LOI above 34% indicates that a high oxygen concentration is required for combustion, classifying the material as highly flame-retardant [3].

Suggestions for Further Research

The current information is limited. To build a more comprehensive guide, you could:

  • Explore Broader Databases: Conduct a detailed search on specialized scientific databases like Scifinder, Reaxys, or Web of Science using keywords such as "this compound derivatives," "melamine resin flame retardant," and "thermal stability."
  • Investigate Other Modifications: Look for studies on HMM modified with other agents, such as ionic liquids, which have been shown to improve the thermal stability of melamine itself [4].
  • Focus on Specific Applications: Narrow your search to specific application fields, such as "fire-resistant coatings" or "flame-retardant polymers," which may contain performance data on various melamine-based additives.

References

×

XLogP3

-2.2

Melting Point

137.0 °C

UNII

QF209902UL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

531-18-0

Wikipedia

Hexamethylolmelamine

General Manufacturing Information

Methanol, 1,1',1'',1''',1'''',1'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-: INACTIVE

Dates

Last modified: 08-15-2023

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